(2-(3,5-Dichlorophenyl)cyclopropyl)methanamine
Description
Properties
Molecular Formula |
C10H11Cl2N |
|---|---|
Molecular Weight |
216.10 g/mol |
IUPAC Name |
[2-(3,5-dichlorophenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H11Cl2N/c11-8-1-6(2-9(12)4-8)10-3-7(10)5-13/h1-2,4,7,10H,3,5,13H2 |
InChI Key |
HHVADRRRPYXPEX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=CC(=CC(=C2)Cl)Cl)CN |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and characterization of (2-(3,5-Dichlorophenyl)cyclopropyl)methanamine
An In-Depth Technical Guide to the Synthesis and Characterization of (2-(3,5-Dichlorophenyl)cyclopropyl)methanamine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway and detailed characterization protocol for this compound, a compound of interest for researchers in drug discovery and medicinal chemistry. The cyclopropylamine moiety is a significant pharmacophore found in a variety of biologically active molecules, and its rigid structure can offer unique advantages in drug design.[1][2][3] This document outlines a scientifically sound, multi-step synthesis, explains the rationale behind key experimental choices, and details the analytical techniques required to confirm the structure, purity, and identity of the target compound.
Introduction: The Significance of the Cyclopropylamine Scaffold
Cyclopropylamines are prevalent structural motifs in a wide range of pharmaceuticals, agrochemicals, and natural products.[1][4] The three-membered ring of cyclopropane is highly strained, which imparts unique electronic properties and conformational rigidity.[2][5] This constrained geometry can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the cyclopropyl group's high sp3 character can improve metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.[5] The title compound, this compound, incorporates a dichlorinated phenyl ring, a substitution pattern often explored in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.
Strategic Approach to Synthesis
While a direct, one-pot synthesis of this compound is not readily found in the literature, a logical and robust multi-step synthetic route can be designed based on well-established organic chemistry principles and published methodologies for analogous compounds.[6][7][8][9][10] The chosen strategy involves the creation of a cyclopropane ring, followed by functional group manipulations to introduce the required aminomethyl group. The following proposed synthesis starts from a commercially available substituted benzaldehyde.
Proposed Synthetic Workflow
The synthetic pathway can be visualized as a three-step process:
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Wittig Reaction to form trans-1-(3,5-Dichlorophenyl)-2-propen-1-ol
The synthesis commences with a Wittig reaction to introduce the carbon backbone that will form the cyclopropane ring.
-
Protocol:
-
To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Allow the resulting orange-red solution to stir at room temperature for 1 hour to ensure complete ylide formation.
-
Cool the reaction mixture back to 0 °C and add a solution of 3,5-dichlorobenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield trans-1-(3,5-Dichlorophenyl)-2-propen-1-ol.
-
-
Rationale: The Wittig reaction is a reliable method for forming carbon-carbon double bonds from carbonyl compounds. The use of a non-stabilized ylide generally favors the formation of the cis-alkene, however, subsequent steps will establish the desired stereochemistry.
Step 2: Simmons-Smith Cyclopropanation to form trans-2-(3,5-Dichlorophenyl)cyclopropanemethanol
This step constructs the core cyclopropane ring.
-
Protocol:
-
To a stirred solution of the allylic alcohol from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add a solution of diethylzinc (1.5 eq) in hexanes dropwise.
-
Following the addition of diethylzinc, add diiodomethane (1.6 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours.
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride.
-
Extract the mixture with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford trans-2-(3,5-Dichlorophenyl)cyclopropanemethanol.
-
-
Rationale: The Simmons-Smith reaction is a classic and effective method for the stereospecific synthesis of cyclopropanes from alkenes. The use of diethylzinc and diiodomethane generates a zinc carbenoid that adds to the double bond. The trans isomer is often the major product in similar reactions.[3]
Step 3: Mesylation and Amination to yield this compound
The final step converts the alcohol to the target primary amine.
-
Protocol:
-
To a solution of the cyclopropylmethanol from Step 2 (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 2 hours.
-
Wash the reaction mixture with cold water and brine, then dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the crude mesylate.
-
Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (3.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Dissolve the crude azide in THF and add lithium aluminum hydride (LAH) (2.0 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 4 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting suspension through celite and wash the filter cake with ethyl acetate.
-
Concentrate the filtrate and purify by flash column chromatography to give the final product, this compound.
-
-
Rationale: This two-part final step is a standard method for converting an alcohol to a primary amine. The alcohol is first converted to a good leaving group (mesylate), which is then displaced by azide. The subsequent reduction of the azide with a strong reducing agent like LAH yields the desired primary amine.[8]
Comprehensive Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are recommended.
Characterization Workflow
Caption: A standard workflow for the analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the molecule.[11]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclopropyl, and aminomethyl protons. The protons on the cyclopropane ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The aromatic protons on the 3,5-dichlorophenyl ring will appear as a characteristic set of signals in the aromatic region.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments. The cyclopropyl carbons will resonate at high field (upfield), which is characteristic of strained ring systems.
-
2D NMR (COSY, HSQC): These experiments will be crucial for assigning the proton and carbon signals unambiguously and confirming the connectivity of the atoms within the molecule.
| Expected ¹H NMR Data | Expected ¹³C NMR Data |
| Aromatic Protons: ~7.0-7.4 ppm | Aromatic Carbons: ~125-145 ppm |
| Methanamine CH₂: ~2.8-3.2 ppm | Methanamine Carbon: ~40-50 ppm |
| Cyclopropyl CH: ~1.0-1.8 ppm | Cyclopropyl Carbons: ~10-25 ppm |
| Cyclopropyl CH₂: ~0.5-1.2 ppm |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the synthesized compound.[12][13]
-
High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) is a suitable technique for this amine-containing compound. HRMS will provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula (C₁₀H₁₁Cl₂N). The expected monoisotopic mass is approximately 215.0269 g/mol .[14]
-
Fragmentation Pattern: The mass spectrum will also show a characteristic fragmentation pattern, which can provide further structural information. Common fragmentation pathways for similar compounds involve cleavage of the bond between the cyclopropyl ring and the aminomethyl group.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of the final compound.[15][16]
-
Methodology: A reversed-phase HPLC method using a C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid is appropriate for this basic compound.[17]
-
Purity Assessment: The purity is determined by integrating the peak area of the main product and any impurities detected by a UV detector (typically at 254 nm for the aromatic ring) or an evaporative light scattering detector (ELSD). A purity of >95% is generally considered acceptable for research purposes.
Conclusion
This guide provides a detailed and scientifically grounded approach to the synthesis and characterization of this compound. The proposed synthetic route utilizes well-established and reliable chemical transformations, and the characterization plan employs standard analytical techniques to ensure the structural integrity and purity of the final product. This information should serve as a valuable resource for researchers and scientists working in the field of drug development and medicinal chemistry.
References
-
Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (17), 1792-1793. [Link]
-
Bertus, P., & Szymoniak, J. (2003). A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles. The Journal of Organic Chemistry, 68(18), 7133-7136. [Link]
-
Rousseaux, S. A. L., et al. (2017). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Organic Letters, 19(21), 5844-5847. [Link]
-
Thesis: Synthetic Methods towards 1-Substituted Cyclopropylamines. (2020). University of Toronto. [Link]
-
Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Pharmaceutical Sciences & Research. [Link]
-
Husbands, S. M., et al. (2016). Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R). Journal of Medicinal Chemistry, 59(17), 7947-7961. [Link]
-
Cheng, J., et al. (2010). Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. ACS Medicinal Chemistry Letters, 1(5), 220-224. [Link]
-
Rousseaux, S. A. L., et al. (2017). Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. [Link]
-
Xu, Z., et al. (2017). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry, 60(17), 7434-7448. [Link]
-
El-Gindy, A., et al. (2006). Determination of methenamine, methenamine mandelate and methenamine hippurate in pharmaceutical preparations using ion-exchange HPLC. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 469-477. [Link]
-
PubChem. (n.d.). 5-cyclopropyl-4-[(3R)-1-[(3,5-dichlorophenyl)methyl]piperidin-3-yl]oxy-2-fluoro-N-methylsulfonylbenzamide. [Link]
-
Filimonov, D. A., et al. (2025). (Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine. Molbank, 2025(1), M1359. [Link]
-
Li, Y., et al. (2025). 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D3R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies. Molecules, 30(8), 1632. [Link]
-
El-Sayed, N. N. E., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]
- Google Patents. (n.d.). Method of synthesis of trans-2-phenylcyclopropylamine.
-
Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
ResearchGate. (n.d.). Cyclopropyl Building Blocks for Organic Synthesis. Part 127. Diastereoselective Synthesis of trans-2-Substituted Cyclopropylamines. [Link]
-
Ye, Y., et al. (2014). Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]... Journal of Medicinal Chemistry, 57(9), 3785-3798. [Link]
-
Siuzdak, G., Hollenbeck, T., & Bothner, B. (1999). Preparative Mass Spectrometry with Electrospray Ionization. Journal of Mass Spectrometry, 34(10), 1087-1088. [Link]
-
Severina, H. I., et al. (2021). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 14(6), 3223-3228. [Link]
-
Mazunov, V. A., et al. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5... Arkat USA. [Link]
-
DeRuiter, J., et al. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl... Microgram Journal, 9(1). [Link]
-
PubChem. (n.d.). 5-cyclopropyl-4-[(3R)-1-[(3,5-dichlorophenyl)methyl]piperidin-3-yl]oxy-2-fluoro-N-methylsulfonylbenzamide. [Link]
-
PubChemLite. (n.d.). Cyclopropyl(2,5-dichlorophenyl)methanamine. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine. [Link]
-
PubChemLite. (n.d.). Cyclopropyl(2,6-dichlorophenyl)methanamine hydrochloride. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]a/d0dt03741a1.pdf)
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. longdom.org [longdom.org]
- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 7. New and easy route to primary cyclopropylamines from nitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. dea.gov [dea.gov]
- 12. masspec.scripps.edu [masspec.scripps.edu]
- 13. arkat-usa.org [arkat-usa.org]
- 14. PubChemLite - Cyclopropyl(2,6-dichlorophenyl)methanamine hydrochloride (C10H11Cl2N) [pubchemlite.lcsb.uni.lu]
- 15. Determination of methenamine, methenamine mandelate and methenamine hippurate in pharmaceutical preparations using ion-exchange HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rjptonline.org [rjptonline.org]
- 17. helixchrom.com [helixchrom.com]
Whitepaper: Discovery of Novel Dichlorophenyl Cyclopropylamine Derivatives as Potent Bioactive Agents
Abstract
The unique structural and physicochemical properties of the cyclopropylamine moiety have cemented its role as a valuable building block in modern medicinal chemistry.[1][2][3] When coupled with a dichlorophenyl group, a common pharmacophore known to enhance biological activity, the resulting scaffold presents a promising starting point for the discovery of novel therapeutic agents.[4][5][6] This guide details a comprehensive and logical workflow for the design, synthesis, characterization, and biological evaluation of a library of novel dichlorophenyl cyclopropylamine derivatives. We will explore the scientific rationale behind key experimental decisions, provide detailed, self-validating protocols for synthesis and analysis, and present a framework for structure-activity relationship (SAR) elucidation. The methodologies described herein are designed to be robust and adaptable for researchers in drug discovery and development.
Introduction: The Scientific Rationale
The Privileged Cyclopropylamine Moiety
The cyclopropyl ring is more than a simple cycloalkane; its strained three-membered ring imparts unique electronic and conformational properties.[2][3] Key features include:
-
Conformational Rigidity: The ring's rigidity can lock a molecule into a specific, bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially increasing potency and selectivity.
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can improve a drug candidate's pharmacokinetic profile.[3]
-
Bioisosterism: The cyclopropyl group can act as a bioisostere for other chemical groups, such as a phenyl ring or a double bond, allowing for fine-tuning of a molecule's properties while maintaining its core binding interactions.[7]
Cyclopropylamines are integral components of numerous approved drugs and clinical candidates, including antibiotics and reverse transcriptase inhibitors, highlighting their therapeutic relevance.[1][8][9]
The Dichlorophenyl Group: A Modulator of Potency and Pharmacokinetics
The inclusion of a dichlorophenyl group is a common strategy in medicinal chemistry to modulate a compound's properties.[6] The two chlorine atoms are strongly electron-withdrawing and increase the lipophilicity of the molecule. This can:
-
Enhance Binding Affinity: The chloro-substituents can participate in halogen bonding or occupy hydrophobic pockets in a target protein, thereby increasing binding affinity.
-
Improve Membrane Permeability: Increased lipophilicity can enhance a compound's ability to cross cellular membranes and reach its site of action.
-
Block Metabolic Sites: Chlorine atoms can be strategically placed to block sites of metabolic attack, further enhancing the molecule's stability and half-life.[6]
The combination of these two pharmacophores—cyclopropylamine and dichlorophenyl—creates a scaffold with significant potential for discovering new drugs targeting a wide range of diseases, from cancer to infectious agents.[10][11]
Design and Synthesis Strategy
Our strategy focuses on creating a library of derivatives based on a core N-(dichlorophenyl)cyclopropylamine structure. Diversity will be introduced by attaching various substituents (R-groups) to the cyclopropylamine nitrogen, allowing for a systematic exploration of the structure-activity relationship (SAR).
Core Synthesis: Palladium-Catalyzed Buchwald-Hartwig Amination
The key step in synthesizing the core scaffold is the N-arylation of cyclopropylamine with a dichlorinated aryl halide. The Buchwald-Hartwig amination is the method of choice for this transformation due to its high efficiency, functional group tolerance, and relatively mild reaction conditions.[1][8][9] Recent advancements have enabled this reaction to proceed even at room temperature using specialized phosphine ligands.[1][8][9]
The general reaction is as follows:
Caption: Buchwald-Hartwig N-Arylation of Cyclopropylamine.
This catalytic cycle allows for the efficient coupling of a wide range of (hetero)aryl chlorides at room temperature, which is a significant advantage for creating a diverse library of compounds.[1][8]
Diversification Strategy
Once the N-(dichlorophenyl)cyclopropylamine core is synthesized, a secondary reaction, such as acylation or reductive amination, can be performed to install a variety of R-groups. This approach allows for the rapid generation of a library of final compounds from a common intermediate.
Experimental Protocols
Disclaimer: These protocols are intended for trained professionals in a properly equipped laboratory setting. All necessary safety precautions must be taken.
Protocol: Synthesis of N-(2,4-dichlorophenyl)cyclopropylamine (Core Intermediate)
This protocol is adapted from modern palladium-catalyzed amination methods.[1][8][9]
Materials:
-
1-bromo-2,4-dichlorobenzene
-
Cyclopropylamine
-
Palladium(II) acetate [Pd(OAc)2]
-
adYPhos (or similar electron-rich phosphine ligand)[8]
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)2 (0.02 mmol, 1 mol%) and the phosphine ligand (0.04 mmol, 2 mol%).
-
Add anhydrous toluene (10 mL) and stir for 15 minutes at room temperature to pre-form the catalyst.
-
Add 1-bromo-2,4-dichlorobenzene (2.0 mmol, 1.0 equiv).
-
Add cyclopropylamine (2.6 mmol, 1.3 equiv).
-
Finally, add sodium tert-butoxide (2.8 mmol, 1.4 equiv) in one portion.
-
Seal the flask and stir the reaction mixture at room temperature for 16-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Self-Validation/Purification: Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the pure N-(2,4-dichlorophenyl)cyclopropylamine.
Protocol: Characterization of the Core Intermediate
Objective: To confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl3).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Expected ¹H NMR signals: Aromatic protons in the dichlorophenyl region (7-8 ppm), a multiplet for the N-H proton, and characteristic multiplets for the cyclopropyl protons (0.5-1.5 ppm).
-
Expected ¹³C NMR signals: Aromatic carbons, and aliphatic carbons of the cyclopropyl ring.
-
-
Mass Spectrometry (MS):
-
Analyze a dilute solution of the compound via LC-MS or direct infusion ESI-MS.
-
Expected Result: A prominent ion peak corresponding to the molecular weight of the product [M+H]⁺. The isotopic pattern for two chlorine atoms should be clearly visible.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a suitable method (e.g., C18 column, water/acetonitrile mobile phase) to assess purity.
-
Expected Result: A single major peak, indicating >95% purity.
-
Biological Evaluation: A General Screening Workflow
The choice of biological assays depends on the therapeutic target. For this guide, we will outline a general workflow for evaluating anticancer activity, as dichlorophenyl and cyclopropylamine motifs are present in many anticancer agents.[10][11]
Sources
- 1. Palladium-Catalyzed Monoarylation of Cyclopropylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Buy 1-(3,5-Dichlorophenyl)cyclopropylamine | 1260777-45-4 [smolecule.com]
- 11. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: The Cyclopropylamine Scaffold: A Privileged Motif for Modern Therapeutic Design
Abstract
The cyclopropylamine moiety, a three-membered carbocycle attached to an amino group, represents a fascinating and increasingly vital structural motif in medicinal chemistry.[1] Its unique combination of conformational rigidity, metabolic stability, and electronic properties makes it far more than a simple saturated amine.[2][3] This guide provides an in-depth exploration of novel cyclopropylamine compounds, moving beyond foundational concepts to deliver field-proven insights for researchers and drug development professionals. We will dissect the core mechanisms of action against key enzyme targets, provide robust synthetic strategies and detailed experimental protocols for compound evaluation, and explore the future landscape of this versatile scaffold. The central thesis is that the cyclopropylamine core is a privileged structure, enabling mechanism-based inhibition and offering unique solutions to challenges in modern drug design, particularly in oncology and neuropharmacology.[4]
The Cyclopropylamine Moiety: A Unique Tool in Medicinal Chemistry
The utility of the cyclopropyl group stems from the inherent properties of its strained three-membered ring. This strain results in shorter, stronger C-H bonds and a higher s-character in the C-C bonds, imparting electronic properties that are distinct from other alicyclic systems.[3] When combined with a primary or secondary amine, this scaffold offers several strategic advantages in drug design:
-
Metabolic Stability: The high C-H bond dissociation energy of the cyclopropane ring reduces its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug degradation.[3] This can enhance a drug candidate's half-life and bioavailability.
-
Conformational Rigidity: The rigid structure of the cyclopropyl ring helps to lock in a specific conformation, reducing the entropic penalty upon binding to a target protein. This can lead to higher binding affinity and selectivity.[2]
-
Pharmacophore for Mechanism-Based Inhibition: The cyclopropylamine group is a key pharmacophore for the irreversible inhibition of flavin-dependent enzymes, a property that has been successfully exploited in multiple therapeutic areas.[2][5]
However, it is crucial to note that under certain metabolic conditions, particularly CYP-mediated oxidation, the cyclopropylamine moiety can undergo ring-opening to form reactive intermediates.[3][6][7] This bioactivation was implicated in the hepatotoxicity of the fluoroquinolone antibiotic trovafloxacin, underscoring the need for careful metabolic profiling of new candidates.[6][8]
Core Therapeutic Targets and Mechanisms of Action
The true therapeutic power of cyclopropylamines is most evident in their ability to act as mechanism-based inactivators of specific enzyme families.
Lysine-Specific Demethylase 1 (LSD1/KDM1A) in Oncology
LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9).[2][9] Overexpression of LSD1 is implicated in the progression of numerous cancers, including acute myeloid leukemia (AML) and small-cell lung cancer, making it a high-value therapeutic target.[2][9]
Mechanism of Inhibition: Cyclopropylamine-based inhibitors, such as the clinical drug tranylcypromine (TCP), act as irreversible inactivators of LSD1.[2][5] The mechanism involves the enzyme's own catalytic cycle. The FAD cofactor oxidizes the cyclopropylamine, leading to the opening of the strained ring. This generates a highly reactive intermediate that forms a stable, covalent adduct with the FAD cofactor, rendering the enzyme permanently inactive.[2][5]
Caption: A generalized workflow for the development of novel cyclopropylamine compounds.
Experimental Protocols for Compound Evaluation
Trustworthy and reproducible data are paramount in drug discovery. The following protocols provide validated, step-by-step methodologies for the synthesis and evaluation of novel cyclopropylamine compounds targeting LSD1.
Protocol: Synthesis of a Model N-(4-chlorophenyl)cyclopropylamine
This protocol details a standard reductive amination, a common and reliable method for generating N-aryl cyclopropylamines.
-
Rationale: Reductive amination using sodium triacetoxyborohydride (STAB) is a mild and highly selective method for forming C-N bonds, compatible with a wide range of functional groups. [2]
-
Materials:
-
Cyclopropanecarboxaldehyde (1.0 mmol, 1.0 eq)
-
4-chloroaniline (1.1 mmol, 1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 eq)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine, Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware, magnetic stirrer
-
-
Procedure:
-
To a round-bottom flask, add cyclopropanecarboxaldehyde (1.0 mmol) and 4-chloroaniline (1.1 mmol).
-
Dissolve the reactants in anhydrous DCM (10 mL).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 5 minutes. Causality Note: Portion-wise addition controls the reaction rate and prevents excessive foaming.
-
Allow the reaction to stir at room temperature for 16-24 hours. Monitor progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(4-chlorophenyl)cyclopropylamine.
-
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: In Vitro LSD1 Inhibition Assay (Chemiluminescent)
This protocol is based on commercially available kits (e.g., LSD1 Inhibitor Screening Assay Kit) that measure the hydrogen peroxide produced during the demethylation reaction.
-
Rationale: The chemiluminescent readout provides a highly sensitive and quantitative measure of enzyme activity, making it ideal for IC₅₀ determination. This method is widely used in high-throughput screening. [9]
-
Materials:
-
Recombinant human LSD1 enzyme
-
LSD1 substrate (e.g., dimethylated histone H3 peptide)
-
Test compounds (novel cyclopropylamine derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., Tranylcypromine)
-
Assay buffer
-
Detection reagent (containing horseradish peroxidase and luminol)
-
White, opaque 96-well or 384-well microplates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a white microplate, add the assay buffer, LSD1 substrate, and the test compound dilutions.
-
Initiate the enzymatic reaction by adding the LSD1 enzyme to each well (except for "no enzyme" controls).
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes). Causality Note: This pre-incubation allows for time-dependent irreversible inhibitors to bind covalently.
-
Stop the reaction and initiate the detection step by adding the detection reagent to all wells. This reagent reacts with the H₂O₂ byproduct to produce light.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis and Validation:
-
Subtract the background signal (wells without enzyme) from all other readings.
-
Normalize the data by setting the "no inhibitor" control wells to 100% activity and the positive control (at high concentration) to 0% activity.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound. A reliable result requires a clear dose-response curve with R² > 0.95.
-
| Compound | Target | IC₅₀ (µM) | Assay Type |
| VIIi | LSD1 | 1.80 | Cell-based |
| VIIb | LSD1 | 2.25 | Cell-based |
| VIIm | LSD1 | 6.08 | Cell-based |
| Table 2: Representative LSD1 inhibitory activity for novel cyanopyrimidine derivatives containing a cyclopropylamine scaffold, as reported in recent literature. | |||
| [10] |
Future Perspectives and Challenges
The development of cyclopropylamine-based therapeutics is a vibrant and promising field, but it is not without challenges.
-
Achieving Selectivity: A primary challenge is designing inhibitors with high selectivity for their intended target (e.g., LSD1) over related FAD-dependent enzymes like MAO-A and MAO-B. [5]Computational modeling and structure-based design are critical tools in exploiting subtle differences in the active sites of these enzymes.
-
Mitigating Metabolic Risk: The potential for metabolic bioactivation to reactive intermediates must be assessed early in the drug discovery process. [3][6]Strategies such as deuteration or structural modification at sites prone to metabolism can be employed to mitigate these risks. [2]* Expanding Therapeutic Horizons: While oncology and neuropharmacology are the dominant areas, the unique properties of the cyclopropylamine scaffold make it a valuable building block for developing novel agents against a wide range of targets, including those in infectious and inflammatory diseases. [1][4][11] In conclusion, the cyclopropylamine core has firmly established itself as a privileged scaffold in medicinal chemistry. Its continued application, guided by a deep understanding of its mechanism, metabolism, and synthetic accessibility, will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.
References
-
Gardarsdottir H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports, 08:230. [Link]
-
Charette, A. B., & Pelletier, G. (2017). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 117(17), 11436-11489. [Link]
-
Williamson, K. S., & Sarpong, R. (2021). Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. Organic Letters, 23(5), 1629-1633. [Link]
-
Vianello, R., et al. (2018). cis-cyclopropylamines as mechanism-based inactivators of monoamine oxidases A and B. FEBS Journal, 285(10), 1849-1862. [Link]
-
Kim, J., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Advances, 14(2), 1157-1161. [Link]
-
Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 952-956. [Link]
-
Ataman Kimya. CYCLOPROPYLAMINE. Ataman Kimya. [Link]
-
S. G. (2018). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Synlett, 29(01), 1-19. [Link]
-
Alam, M. M., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic Chemistry, 147, 107384. [Link]
-
Carroll, F. I., et al. (2014). Bupropion and bupropion analogs as treatments for CNS disorders. Current Topics in Medicinal Chemistry, 14(8), 959-971. [Link]
-
Sun, Q., et al. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology, 21(3), 711-719. [Link]
-
Sun, Q., et al. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. ACS Publications. [Link]
-
Sun, Q., et al. (2008). In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity. Chemical Research in Toxicology, 21(3), 711-719. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. chemimpex.com [chemimpex.com]
- 5. ovid.com [ovid.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]
- 10. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BJOC - Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride [beilstein-journals.org]
The Dichlorophenyl Motif in Neuropharmacology: A Strategic Guide to Structure-Based Design
Executive Summary: The "Chlorine Clip" in CNS Design
In the high-stakes arena of Central Nervous System (CNS) drug discovery, the dichlorophenyl moiety is not merely a structural filler; it is a functional warhead. It serves as a physicochemical anchor that simultaneously modulates lipophilicity (logP), blocks metabolic soft spots (CYP oxidation), and engages specific receptor residues via halogen bonding (sigma-hole interactions).[1][2]
This guide moves beyond basic medicinal chemistry to explore the causality of why this motif appears in blockbuster drugs like Sertraline (Zoloft), Lamotrigine (Lamictal), and Aripiprazole (Abilify). We will dissect the distinct roles of regiochemistry (2,3- vs. 3,4-substitution) and provide actionable protocols for their installation and evaluation.
Physicochemical Rationale: Why Two Chlorines?
The decision to install a dichlorophenyl group is driven by a "Physicochemical Triad" that directly addresses the attrition rates in CNS development.
A. The Lipophilicity/Permeability Balance
CNS penetration requires a delicate logP balance (typically 2.0–4.0).
-
Monochlorination adds ~0.71 to logP.
-
Dichlorination adds ~1.42 to logP.
-
Impact: This significant boost drives the molecule across the BBB lipid bilayer. However, unlike alkyl groups, chlorines do not introduce rotatable bonds, maintaining a rigid entropy profile favorable for binding pockets.
B. Metabolic Blockade (The "Teflon" Effect)
Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) aggressively target electron-rich phenyl rings for hydroxylation.[2]
-
Mechanism: Chlorine is electron-withdrawing (inductive effect, -I) but resonance-donating (+R).[2] In practice, it deactivates the ring toward oxidative attack at the ipso and ortho/para positions relative to the halogen.
-
Strategic Placement: Placing Cl atoms at metabolic "hotspots" (e.g., para-position) forces the enzyme to attack less favorable sites or halts metabolism entirely, significantly extending half-life (
).[2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
C. The Sigma-Hole (Halogen Bonding)
Unlike fluorine, chlorine possesses a polarizable electron cloud.[1][2]
-
The Sigma Hole: A region of positive electrostatic potential develops on the extension of the C-Cl bond axis.
-
The Interaction: This positive patch acts as a Lewis acid, forming highly directional non-covalent bonds with backbone carbonyl oxygens or histidine nitrogens in the receptor pocket. This is often the "affinity cliff" that separates a nanomolar drug from a micromolar hit.
Structural Case Studies: Regiochemistry Matters
The position of the chlorine atoms dictates the pharmacological profile. The distinction between 2,3-dichloro and 3,4-dichloro substitution is not trivial; it is often the difference between an ion-channel modulator and a transporter inhibitor.[2]
Table 1: Comparative SAR of Key Dichlorophenyl CNS Drugs
| Drug | Structure | Cl-Position | Primary Target | Mechanism of Cl-Interaction |
| Sertraline | Tetralin-amine | 3,4-dichloro | SERT (Transporter) | Hydrophobic packing in the S1 pocket; prevents ring oxidation.[2] |
| Lamotrigine | Phenyltriazine | 2,3-dichloro | NaV Channels | Ortho-Cl forces non-planar conformation (twist) essential for state-dependent binding.[2] |
| Aripiprazole | Phenylpiperazine | 2,3-dichloro | D2/5-HT1A (GPCR) | "Cleft binding"; the 2,3-Cl motif fits a specific hydrophobic cleft in the GPCR transmembrane bundle.[2] |
| Indatraline | Indanamine | 3,4-dichloro | MAT (Multi-amine) | Mimics the catechol ring of dopamine without the metabolic instability of hydroxyls. |
Mechanism Visualization
The following diagram illustrates the divergent signaling and binding modes based on the dichlorophenyl scaffold.
Caption: Divergent pharmacological pathways dictated by the regiochemistry of the dichlorophenyl moiety.[2]
Experimental Protocols: Synthesis & Validation
Protocol 1: Robust Installation of 2,3-Dichlorophenyl Moiety
Objective: Synthesize a 2,3-dichlorophenyl-heterocycle (e.g., for a Lamotrigine or Aripiprazole analog).[2]
Reagents:
-
Aryl Halide (Scaffold): 1.0 eq[2]
-
Boronic Acid: (2,3-Dichlorophenyl)boronic acid (1.2 eq)[2]
-
Catalyst: Pd(dppf)Cl₂[2]·DCM (0.05 eq) - Chosen for resistance to steric bulk.[2]
-
Base: K₂CO₃ (2.0 M aqueous, 3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)[2]
Step-by-Step Workflow:
-
Inert Atmosphere: Charge a microwave vial or round-bottom flask with the Aryl Halide, Boronic Acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Crucial: Oxygen acts as a catalyst poison and promotes homocoupling.
-
Solvation: Add degassed 1,4-Dioxane and aqueous K₂CO₃ via syringe.
-
Thermal Activation:
-
Workup: Filter through a Celite pad (removes Pd black).[2] Dilute with EtOAc, wash with brine (3x). Dry over MgSO₄.
-
Purification: Flash chromatography. Note: Dichlorophenyl compounds are often UV-active but lipophilic; expect them to elute early in non-polar gradients.[2]
Protocol 2: Self-Validating Binding Assay (Radioligand)
To verify the "Sigma Hole" contribution, you must compare the binding of your Dichloro analog against the Des-chloro (H) and Difluoro (F) analogs.[2]
Logic:
-
If
, the effect is likely steric/hydrophobic .[2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
If
, the effect is driven by Halogen Bonding (Sigma hole strength increases with halogen size).[1][2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Workflow Visualization:
Caption: Decision tree for distinguishing Halogen Bonding from simple lipophilic effects in SAR analysis.
Safety & Toxicity: The Quinone Trap
While chlorination generally blocks metabolism, it can occasionally redirect metabolism to form reactive quinones if the ring is electron-rich (e.g., if an amine is also present, as in diclofenac-like structures).[2]
-
Risk: Bioactivation to quinone-imines can lead to hepatotoxicity.[2]
-
Mitigation: The 2,3-dichloro pattern is generally safer than the 3,4-pattern in aniline-like structures because the steric bulk at the ortho positions (2,3) twists the nitrogen out of planarity, reducing conjugation and making the formation of the quinone-imine intermediate energetically unfavorable.
References
-
Sertraline Pharmacology & Structure: Title: Sertraline: A member of the class of tetralins substituted by a 3,4-dichlorophenyl group.[3][4] Source: PubChem / NIH URL:[2][Link][2]
-
Halogen Bonding in CNS Design: Title: The Significance of Halogen Bonding in Ligand–Receptor Interactions.[1][5][6] Source: NIH / PMC URL:[2][Link]
-
Lamotrigine Mechanism: Title: Lamotrigine: Mechanism of action via voltage-sensitive sodium channels.[2][7][8][9] Source: DrugBank / NIH URL:[2][Link][2]
-
Aripiprazole & Dichlorophenylpiperazine: Title: Aripiprazole and its metabolite 2,3-dichlorophenylpiperazine.[2][10] Source: PubChem URL:[2][11][12][Link][2]
-
Chlorine Substitution Effects: Title: The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy.[13] Source: ResearchGate URL:[2][13][Link]
Sources
- 1. The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. sertraline | SGD [yeastgenome.org]
- 5. research.unipd.it [research.unipd.it]
- 6. mdpi.com [mdpi.com]
- 7. Lamotrigine - Wikipedia [en.wikipedia.org]
- 8. droracle.ai [droracle.ai]
- 9. What is the mechanism of Lamotrigine? [synapse.patsnap.com]
- 10. Aripiprazole | C23H27Cl2N3O2 | CID 60795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-(2,3-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 851833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stereochemistry of (2-(3,5-Dichlorophenyl)cyclopropyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The cyclopropylamine moiety is a privileged scaffold in medicinal chemistry, valued for its ability to impart conformational rigidity and metabolic stability, and to improve key pharmacological properties such as potency and selectivity. When substituted with pharmacologically relevant groups, such as the 3,5-dichlorophenyl motif, the resulting molecule, (2-(3,5-Dichlorophenyl)cyclopropyl)methanamine, presents a complex stereochemical landscape with significant implications for drug design and development. The presence of two stereogenic centers gives rise to four possible stereoisomers, each with a potentially unique biological activity and pharmacokinetic profile. This guide provides a comprehensive technical overview of the stereochemistry of this compound, including a detailed analysis of its stereoisomers, proposed methodologies for stereoselective synthesis and chiral separation, and advanced analytical techniques for stereochemical characterization. By synthesizing information from analogous structures and established chemical principles, this document serves as a vital resource for researchers engaged in the discovery and development of novel therapeutics centered around this important chemical scaffold.
Introduction: The Significance of Stereochemistry in Drug Development
The three-dimensional structure of a molecule is intrinsically linked to its biological function. In the pharmaceutical industry, the careful consideration of stereochemistry is not merely an academic exercise but a critical component of drug design, development, and regulatory approval. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse effects.
The cyclopropane ring, a three-membered carbocycle, introduces a unique set of structural constraints and electronic properties into a molecule.[1] Its inherent ring strain influences bond angles and lengths, which in turn can affect binding affinity to biological targets.[2] The incorporation of a cyclopropylamine, particularly one bearing a dichlorinated phenyl ring, creates a molecule with significant potential for nuanced interactions with protein active sites. The halogen atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.
This guide focuses on this compound, a molecule with two chiral centers and, therefore, four stereoisomers. Understanding and controlling the stereochemistry of this compound is paramount for any drug discovery program that utilizes this scaffold.
Stereoisomers of this compound
The structure of this compound contains two stereogenic centers at the C1 and C2 positions of the cyclopropane ring. This gives rise to two pairs of enantiomers: (1R,2R) and (1S,2S), and (1R,2S) and (1S,2R). The relationship between any member of the first pair and any member of the second pair is diastereomeric.
The cis and trans nomenclature is used to describe the relative orientation of the substituents on the cyclopropane ring.
-
Trans isomers: The 3,5-dichlorophenyl group and the aminomethyl group are on opposite sides of the plane of the cyclopropane ring. This corresponds to the (1R,2S) and (1S,2R) enantiomeric pair.
-
Cis isomers: The 3,5-dichlorophenyl group and the aminomethyl group are on the same side of the plane of the cyclopropane ring. This corresponds to the (1R,2R) and (1S,2S) enantiomeric pair.
The biological activity of these four isomers is expected to differ significantly due to their distinct three-dimensional arrangements, which will dictate how they interact with chiral biological macromolecules like enzymes and receptors.
Stereoselective Synthesis Strategies
The synthesis of enantiomerically pure cyclopropylamines is a key challenge in medicinal chemistry.[3] Several strategies can be employed to obtain the desired stereoisomers of this compound.
Asymmetric Cyclopropanation
One of the most direct routes to enantiomerically enriched cyclopropanes is through asymmetric cyclopropanation reactions. This can be achieved by reacting 3,5-dichlorostyrene with a suitable diazo compound in the presence of a chiral catalyst.
Caption: Asymmetric cyclopropanation workflow.
Protocol: Asymmetric Cyclopropanation (Adapted from literature on analogous systems)
-
Catalyst Preparation: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) Schlenk flask, dissolve the chiral ligand and the metal precursor (e.g., Rh₂(OAc)₄ or Cu(I) triflate) in a suitable anhydrous solvent (e.g., dichloromethane or toluene). Stir at room temperature for 30-60 minutes to form the active catalyst complex.
-
Reaction Setup: To a separate, flame-dried Schlenk flask under an inert atmosphere, add 3,5-dichlorostyrene and the anhydrous solvent.
-
Cyclopropanation: Add the prepared chiral catalyst solution to the styrene solution. Slowly add a solution of an ethyl diazoacetate derivative in the same solvent to the reaction mixture at a controlled temperature (often ranging from -78 °C to room temperature) over several hours using a syringe pump to maintain a low concentration of the diazo compound.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.
-
Workup: Quench the reaction by the addition of a suitable reagent (e.g., saturated aqueous ammonium chloride). Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the enantioenriched cyclopropane ester.
-
Conversion to Amine: The resulting ester can be converted to the target methanamine through standard functional group transformations, such as amide formation followed by reduction.
Chiral Resolution
A classical and often effective method for resolving amines is through the formation of diastereomeric salts with a chiral resolving agent.
Caption: Workflow for chiral resolution by diastereomeric salt crystallization.
Protocol: Diastereomeric Salt Crystallization (General Procedure)
-
Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., ethanol, methanol, or acetone). In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (+)-tartaric acid, (-)-dibenzoyltartaric acid) in the same solvent.
-
Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. The diastereomeric salt may precipitate immediately or require cooling, seeding, or partial solvent evaporation to induce crystallization.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Enantiomeric Purity Analysis: Analyze a small sample of the crystalline salt for enantiomeric excess (ee) using chiral HPLC.
-
Recrystallization (if necessary): If the desired enantiomeric purity is not achieved, recrystallize the salt from a suitable solvent system to enhance the ee.
-
Liberation of the Free Amine: Dissolve the diastereomerically pure salt in water and basify the solution (e.g., with NaOH or NaHCO₃) to liberate the free amine.
-
Extraction: Extract the free amine with an organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer, and evaporate the solvent to obtain the enantiomerically pure amine.
For analytical and semi-preparative scale separations, chiral HPLC is a powerful technique. The choice of the chiral stationary phase (CSP) is critical for successful separation. For compounds containing aromatic rings and polar functional groups, polysaccharide-based CSPs are often effective.[4][5]
| Chiral Stationary Phase (CSP) | Selector | Typical Mobile Phase | Potential Advantages |
| CHIRALPAK® IA/IB/IC | Amylose or Cellulose tris(phenylcarbamate) derivatives | Normal Phase (Hexane/IPA) or Polar Organic (Acetonitrile/Methanol) | Broad applicability, high loading capacity for preparative separations. |
| CHIRALCEL® OD/OJ/OZ | Cellulose or Amylose derivatives | Normal Phase (Hexane/Ethanol) | Well-established for a wide range of compounds. |
| Regis (R,R)-WHELK-O 1 | Pirkle-type (π-acid/π-base) | Normal Phase (Hexane/IPA) | Strong π-π interactions can be beneficial for aromatic compounds.[6] |
Protocol: Chiral HPLC Method Development (General Approach)
-
Column Screening: Screen a variety of chiral stationary phases (e.g., from the table above) with a standard mobile phase system (e.g., Hexane/Isopropanol 90:10 v/v).
-
Mobile Phase Optimization: For the CSP that shows the best initial separation, optimize the mobile phase composition by varying the ratio of the polar modifier (e.g., isopropanol, ethanol) and the non-polar component (e.g., hexane). The addition of a small amount of an amine (e.g., diethylamine) can improve peak shape for basic analytes.
-
Flow Rate and Temperature Adjustment: Fine-tune the separation by adjusting the flow rate and column temperature.
-
Detection: Use a UV detector set at a wavelength where the analyte has strong absorbance (likely around 220-230 nm for the dichlorophenyl group).
Analytical Techniques for Stereochemical Characterization
The unambiguous determination of the absolute and relative stereochemistry of the isomers of this compound requires a combination of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the relative stereochemistry (cis vs. trans) of cyclopropane derivatives.
-
¹H NMR: The coupling constants (J-values) between the protons on the cyclopropane ring are highly dependent on their spatial relationship. Generally, the J-coupling between cis protons is larger than that between trans protons.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can provide through-space correlations between protons. For the cis isomers, an NOE should be observed between the protons on C1 and C2, while this would be absent or much weaker for the trans isomers.
X-ray Crystallography
Single-crystal X-ray crystallography is the gold standard for determining the absolute stereochemistry of a chiral molecule, provided that a suitable crystal can be obtained. This technique provides a three-dimensional map of the electron density in the crystal, allowing for the precise determination of the arrangement of atoms in space. The absolute configuration can be determined using anomalous dispersion, often by referencing the known stereochemistry of a co-crystallized chiral molecule or by the Flack parameter.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)
These chiroptical techniques measure the differential absorption of left and right circularly polarized light. By comparing the experimental VCD or ECD spectrum with the spectrum predicted by quantum chemical calculations for a given enantiomer, the absolute configuration can be assigned.[7]
Conclusion and Future Perspectives
The stereochemistry of this compound is a critical determinant of its potential biological activity. This guide has outlined the stereoisomeric possibilities, proposed robust strategies for their stereoselective synthesis and separation, and detailed the analytical methodologies required for their characterization. While specific experimental data for this exact molecule is not widely published, the principles and protocols adapted from closely related analogs provide a strong foundation for researchers in the field.
As drug discovery continues to move towards more structurally complex and precisely defined molecules, a thorough understanding and control of stereochemistry will remain indispensable. The insights and methodologies presented in this guide are intended to empower researchers to unlock the full therapeutic potential of this promising chemical scaffold.
References
-
Ghanem, A., & Aboul-Enein, H. Y. (2025). Entioseparation of some clinically used drugs by HPLC using cellulose Tris (3,5-dichlorophenylcarbamate) chiral stationary phase. ResearchGate. Retrieved from [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu. Retrieved from [Link]
-
Reiss, B., & El-Kousy, N. M. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Pharmaceuticals, 17(3), 389. [Link]
-
Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Retrieved from [Link]
-
Kikuchi, H., & Oshima, Y. (2022). Structural analysis of previously unknown natural products using computational methods. Journal of Natural Medicines, 76(3), 517-526. [Link]
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- Google Patents. (n.d.). US9770441B1 - Crystalline solid forms of 6-carboxy-2-(3,5-dichlorophenyl)-benzoxazole.
- Google Patents. (n.d.). US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine.
- Google Patents. (n.d.). US3711549A - Process for manufacturing cyclopropylamine.
-
European Patent Office. (n.d.). EP0021520B1 - (Cycloalkyl)alkoxyimino-substituted cyclopropanecarboxylate esters, process for their manufacture, pesticidal compositions containing them, and their use as pesticides. Retrieved from [Link]
-
De Kimpe, N., et al. (2007). Diastereoselective Synthesis of Cyclopropylamines. Synfacts, 2007(07), 0739-0739. [Link]
-
Cheng, J., et al. (2015). Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. Tetrahedron Letters, 56(23), 3420-3422. [Link]
-
Mayo Clinic. (2026, February 1). Methenamine (oral route). Retrieved from [Link]
-
Lo, T. S., et al. (2014). Methenamine: A forgotten drug for preventing recurrent urinary tract infection in a multidrug resistance era. Expert Review of Anti-infective Therapy, 12(5), 549-554. [Link]
Sources
- 1. urotoday.com [urotoday.com]
- 2. Organic Chemistry Stereochemistry and Conformational Analysis Questions .. [askfilo.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Structural analysis of previously unknown natural products using computational methods - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide for the Initial Toxicity Screening of Novel Cyclopropylamine Compounds
Introduction: The Promise and Peril of the Cyclopropylamine Moiety
The cyclopropylamine moiety is a valued structural motif in modern medicinal chemistry. Its unique stereoelectronic properties—imparting conformational rigidity and a high fraction of sp3 character—can significantly enhance binding affinity, metabolic stability, and cell permeability.[1] However, this same strained three-membered ring system presents a significant toxicological challenge. The amine group is susceptible to enzymatic oxidation, particularly by Cytochrome P450 (CYP) enzymes, which can trigger the opening of the cyclopropyl ring.[2][3] This bioactivation can generate highly reactive intermediates, such as carbon-centered radicals and α,β-unsaturated aldehydes, which can covalently bind to essential macromolecules like hepatic proteins, leading to drug-induced liver injury (DILI).[1][4] The antibiotic trovafloxacin, which was largely withdrawn from the market due to severe hepatotoxicity, serves as a prominent cautionary example of the risks associated with cyclopropylamine bioactivation.[1][4]
Therefore, an early, robust, and tailored toxicity screening strategy is not merely a regulatory formality but a critical step to de-risk drug candidates bearing this structural alert. This guide provides a phased, mechanism-driven approach for researchers to identify and mitigate the specific toxicological liabilities of novel cyclopropylamine compounds at the earliest stages of drug discovery.
Section 1: The Core Liability - Mechanism-Based CYP Inhibition
The primary toxicological concern for cyclopropylamine compounds is their potential to act as mechanism-based inhibitors (also known as suicide inhibitors) of CYP enzymes.[2][3] Unlike simple reversible inhibition, mechanism-based inhibition involves the enzymatic conversion of the parent drug into a reactive metabolite that irreversibly inactivates the enzyme.[2][5] This process requires de novo synthesis of the enzyme to restore metabolic function, leading to a prolonged and unpredictable drug-drug interaction (DDI) profile and potential for toxicity.[6]
The proposed mechanism involves an initial single-electron transfer from the amine nitrogen to the activated heme iron of the CYP enzyme, followed by rapid opening of the strained cyclopropyl ring.[7] This generates a carbon-centered radical that can covalently modify the enzyme's apoprotein or heme prosthetic group, leading to its inactivation.[8]
Caption: Proposed bioactivation of a cyclopropylamine by a CYP450 enzyme.
Section 2: A Phased, Tiered Screening Cascade
An efficient screening strategy prioritizes cost-effective, high-throughput methods early on to rapidly flag problematic compounds, reserving more complex and resource-intensive assays for promising candidates. This tiered approach allows for early, data-driven decision-making.[9][10]
Caption: A tiered workflow for initial toxicity screening of cyclopropylamines.
Section 3: Tier 0 - In Silico & Computational Screening
Before synthesis or biological testing, computational tools can provide a valuable first pass to identify potential liabilities.[11][12] This cost-effective approach helps prioritize which compounds to advance.[13]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models use large datasets of known toxic compounds to predict the toxicity of new structures.[11] Models trained on datasets enriched with mechanism-based CYP inhibitors or hepatotoxicants can flag the cyclopropylamine moiety as a structural alert.[12]
-
Molecular Docking: Docking novel compounds into the crystal structures of key drug-metabolizing CYP enzymes (e.g., CYP3A4, 2C9, 2D6) can predict binding affinity and orientation. A productive binding pose, with the cyclopropylamine nitrogen in close proximity to the heme iron, suggests a higher likelihood of metabolism and potential bioactivation.[14]
Section 4: Tier 1 - Core In Vitro Assays
General Cytotoxicity Assessment
The first experimental step is to assess the general cytotoxicity of the compound. This establishes a baseline of cellular toxicity and helps define the concentration range for subsequent, more specific assays.[15][16] The human liver hepatocellular carcinoma cell line, HepG2, is a widely used and accepted model for initial hepatotoxicity screening.[17][18]
| Assay Principle | Endpoint Measured | Advantages | Disadvantages |
| MTT/XTT Assay | Mitochondrial reductase activity (cell viability) | High-throughput, inexpensive, well-established.[15] | Can be confounded by compounds affecting cellular redox state. |
| LDH Release Assay | Lactate dehydrogenase in media (membrane integrity) | Measures cell death (necrosis), simple endpoint. | Less sensitive to early apoptotic events. |
| CellTiter-Glo® | Intracellular ATP levels (cell viability) | High sensitivity, good for low cell numbers.[19] | Lysis-based, endpoint assay. |
| High-Content Imaging | Multiple parameters (e.g., nuclear morphology, membrane permeability) | Provides mechanistic insight into cell death pathways.[17] | Lower throughput, more complex data analysis. |
Protocol: HepG2 Cytotoxicity Assay (CellTiter-Glo®)
-
Cell Seeding: Seed HepG2 cells in a white, clear-bottom 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.[19]
-
Compound Treatment: Prepare a serial dilution of the test compound (e.g., 8-point, 3-fold dilution starting from 100 µM) in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[19]
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis & Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read luminescence using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the IC₅₀ (the concentration that causes 50% inhibition of cell viability).
Focused Assessment of Cytochrome P450 (CYP) Time-Dependent Inhibition (TDI)
This is the most critical assay for cyclopropylamine compounds. The "IC₅₀ shift" assay is a standard, medium-throughput method to differentiate between reversible and time-dependent inhibition.[6][20] The assay compares the inhibitory potency (IC₅₀) of a compound with and without a pre-incubation period in the presence of the metabolic cofactor NADPH.[21] A significant decrease in the IC₅₀ value after pre-incubation with NADPH strongly indicates TDI.[22]
| Condition | Description | Rationale |
| 0-min Pre-incubation | Compound, microsomes, and substrate are added simultaneously. | Measures total direct/reversible inhibition.[23] |
| 30-min Pre-incubation (-NADPH) | Compound and microsomes are pre-incubated for 30 min before substrate addition. | Controls for non-NADPH dependent instability or inhibition.[6] |
| 30-min Pre-incubation (+NADPH) | Compound, microsomes, and NADPH are pre-incubated for 30 min before substrate addition. | Allows for metabolic activation of the compound to a more potent inhibitor.[6][20] |
A potent IC₅₀ shift (e.g., >5-10 fold) is a major red flag, prompting serious consideration for compound redesign or termination.[6]
Protocol: In Vitro CYP Inhibition IC₅₀ Shift Assay
This protocol is a generalized example for a single CYP isozyme (e.g., CYP3A4) using human liver microsomes (HLMs).
-
Preparation: Prepare stock solutions of the test compound, a positive control TDI (e.g., verapamil for CYP3A4), and a probe substrate (e.g., midazolam for CYP3A4) in an appropriate solvent (e.g., acetonitrile or DMSO).
-
Incubation Plates: Prepare three separate 96-well plates corresponding to the conditions: (A) 0-min +NADPH, (B) 30-min -NADPH, (C) 30-min +NADPH.
-
Reagent Addition (-NADPH Plate B): Add buffer, HLM, and test compound dilutions to the wells. Initiate the 30-minute pre-incubation at 37°C.
-
Reagent Addition (+NADPH Plate C): Add buffer, HLM, test compound dilutions, and an NADPH-regenerating system to the wells. Initiate the 30-minute pre-incubation at 37°C.
-
Initiate Reaction (Plates B & C): After 30 minutes, add the probe substrate to plates B and C to start the metabolic reaction.
-
Initiate Reaction (Plate A): Concurrently, add buffer, HLM, NADPH-regenerating system, test compound dilutions, and probe substrate to Plate A.
-
Incubation: Incubate all plates for a short, defined period (e.g., 5-10 minutes) under linear reaction conditions.
-
Quench Reaction: Stop the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the plates to pellet the protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the probe substrate's metabolite (e.g., 1'-hydroxymidazolam) using a validated LC-MS/MS method.[6]
-
Data Analysis: For each condition, calculate the percent inhibition relative to vehicle controls. Determine the IC₅₀ value for each of the three curves. Calculate the IC₅₀ shift ratio: (IC₅₀ from 30-min -NADPH) / (IC₅₀ from 30-min +NADPH).[20]
Section 5: Tier 2 - Mechanistic & Confirmatory Assays
Bacterial Reverse Mutation (Ames) Test
The Ames test is a widely used and regulatory-accepted assay to assess a compound's mutagenic potential.[24] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot produce it and require it for growth.[25] The test measures the ability of a chemical to cause a reverse mutation, allowing the bacteria to synthesize their own histidine and form colonies on a histidine-free medium.[26] The assay is conducted with and without a mammalian liver extract (S9 fraction) to detect both direct-acting mutagens and those that require metabolic activation (pro-mutagens).[25][27]
Protocol: Ames Test (Plate Incorporation Method)
-
Strain Preparation: Grow overnight cultures of the required S. typhimurium strains (e.g., TA98, TA100).[28]
-
Test Mixture Preparation: For each test concentration and control, in a sterile tube, combine:
-
100 µL of the bacterial culture.
-
500 µL of S9 mix (for metabolic activation) or phosphate buffer (for no activation).[25]
-
100 µL of the test compound at the desired concentration.
-
-
Top Agar: Add 2.0 mL of molten top agar (containing a trace amount of histidine and biotin to allow for a few initial cell divisions) to the test mixture tube.[28]
-
Plating: Vortex briefly and pour the entire contents onto the surface of a minimal glucose agar plate. Swirl to distribute the top agar evenly.
-
Incubation: Allow the overlay to solidify. Incubate the plates in the dark at 37°C for 48-72 hours.[28]
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate observed in the vehicle control plates.[28]
hERG Channel Inhibition Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to a fatal cardiac arrhythmia called Torsades de Pointes.[29][30] Therefore, screening for hERG liability is a mandatory part of safety pharmacology.[31] While automated patch-clamp electrophysiology is the gold standard, high-throughput binding or fluorescence-based assays are suitable for early screening.[30][32]
Section 6: Integrating the Data for Risk-Based Assessment
The goal of this initial screen is not to definitively label a compound as "toxic" but to build a risk profile to guide decisions. The data from each tier must be synthesized to make an informed judgment.
Caption: A logic framework for integrating screening data to assess compound risk.
A compound exhibiting a potent IC₅₀ shift in the TDI assay is a significant liability. If this occurs at concentrations near its desired therapeutic potency, the risk of clinically relevant DDIs is very high. Similarly, a positive Ames test is a major hurdle for further development. General cytotoxicity or hERG inhibition must be evaluated in the context of the compound's on-target potency; a large window between the toxic concentration and the efficacious concentration may be acceptable.
Conclusion
The cyclopropylamine moiety, while advantageous for medicinal chemistry, carries an inherent and well-documented risk of metabolic bioactivation. A proactive, tailored screening strategy focused on the early detection of mechanism-based CYP inhibition is paramount. By integrating in silico predictions with a tiered cascade of in vitro assays—cytotoxicity, TDI, mutagenicity, and hERG—research teams can efficiently identify high-risk compounds. This data-driven approach allows for the early termination of unfavorable candidates and prioritizes resources toward developing safer, more effective medicines, ultimately reducing the likelihood of late-stage failures.
References
-
Title: Time Dependent CYP Inhibition (IC50 Shift) Source: Cyprotex - Evotec URL: [Link]
-
Title: Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference Source: Frontiers in Chemistry URL: [Link]
-
Title: Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test) Source: EPA Archive URL: [Link]
-
Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery Source: Kosheeka URL: [Link]
-
Title: HepG2 Cytotoxicity, 72 hour Source: reframeDB URL: [Link]
-
Title: In Vitro Toxicology Assays Source: TME Scientific URL: [Link]
-
Title: MolToxPred: small molecule toxicity prediction using machine learning approach Source: RSC Publishing URL: [Link]
-
Title: Guidance for Industry Drug-Induced Liver Injury: Premarketing Clinical Evaluation Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Metabolism of cyclopropyl groups Source: Hypha Discovery Blogs URL: [Link]
-
Title: Microbial Mutagenicity Assay: Ames Test Source: PMC, National Center for Biotechnology Information URL: [Link]
-
Title: In Silico Toxicity Prediction Source: PozeSCAF URL: [Link]
-
Title: A cell-free, high-throughput hERG safety assay Source: The Rockefeller University URL: [Link]
-
Title: In silico Toxicology - A Tool for Early Safety Evaluation of Drug Source: JSciMed Central URL: [Link]
-
Title: Guidance for Industry on Drug-Induced Liver Injury: Premarketing Clinical Evaluation; Availability Source: Federal Register URL: [Link]
-
Title: In Vitro Toxicology Screening Services Source: Intertek URL: [Link]
-
Title: hERG Safety Source: Cyprotex ADME-Tox Solutions - Evotec URL: [Link]
-
Title: Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference Source: PMC, National Center for Biotechnology Information URL: [Link]
-
Title: ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches Source: Frontiers in Chemistry URL: [Link]
-
Title: Drug-Induced Liver Injury: Premarketing Clinical Evaluation July 2009 Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods Source: Springer Nature Experiments URL: [Link]
-
Title: Role of hERG potassium channel assays in drug development Source: PubMed, National Center for Biotechnology Information URL: [Link]
-
Title: In silico toxicology: computational methods for the prediction of chemical toxicity Source: PMC, National Center for Biotechnology Information URL: [Link]
-
Title: In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity Source: ACS Publications - Chemical Research in Toxicology URL: [Link]
-
Title: Ames Test Source: Cyprotex ADME-Tox Solutions - Evotec URL: [Link]
-
Title: Guidance for Industry - Drug-Induced Liver Injury: Premarketing Clinical Evaluation Source: Regulations.gov URL: [Link]
-
Title: Herg Assay Services Source: Reaction Biology URL: [Link]
-
Title: GLP hERG Testing: High-Quality, Cost-Effective, Fast Results Source: Metrion Biosciences URL: [Link]
-
Title: Ames test Source: Wikipedia URL: [Link]
-
Title: Time dependent inhibition (TDI) Source: Sygnature Discovery URL: [Link]
-
Title: Examples of Pharmacologically Active Compounds Containing the Cyclopropylamine Group and Bioactivation by P450 and MAO Enzymes. Source: ResearchGate URL: [Link]
-
Title: A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis Source: BioIVT URL: [Link]
-
Title: Drug-Induced Liver Injury: Premarketing Clinical Evaluation Source: HHS.gov Guidance Portal URL: [Link]
-
Title: Hep G2 Hepatocyte Glutathione Assay Source: National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI URL: [Link]
-
Title: High Throughput Cytotoxicity Testing with HepG2 Cells Grown in 3D Culture Source: UPM Biomedicals URL: [Link]
-
Title: Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors Source: PubMed, National Center for Biotechnology Information URL: [Link]
-
Title: CYP_interactions Source: Cambridge MedChem Consulting URL: [Link]
-
Title: Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes Source: ResearchGate URL: [Link]
-
Title: Mechanism of cytochrome P-450 inhibition by cyclopropylamines Source: ACS Publications - Journal of the American Chemical Society URL: [Link]
-
Title: Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes Source: PubMed, National Center for Biotechnology Information URL: [Link]
-
Title: Table 5, Assays Conducted Using HepG2 Cell Cytotoxicity Screening Protocol Source: Probe Reports from the NIH Molecular Libraries Program - NCBI URL: [Link]
-
Title: Early Toxicity Evaluation Source: Creative Biolabs URL: [Link]
-
Title: General toxicity studies Source: EUPATI Toolbox URL: [Link]
-
Title: Toxicological screening Source: PMC, National Center for Biotechnology Information URL: [Link]
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
- 3. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. pozescaf.com [pozescaf.com]
- 12. In silico Toxicology - A Tool for Early Safety Evaluation of Drug [jscimedcentral.com]
- 13. MolToxPred: small molecule toxicity prediction using machine learning approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. CYP_interactions | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 15. kosheeka.com [kosheeka.com]
- 16. In Vitro Toxicology Screening Services [intertek.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Table 5, Assays Conducted Using HepG2 Cell Cytotoxicity Screening Protocol - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. reframeDB [reframedb.org]
- 20. enamine.net [enamine.net]
- 21. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
- 23. bioivt.com [bioivt.com]
- 24. Ames test - Wikipedia [en.wikipedia.org]
- 25. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 26. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 28. archive.epa.gov [archive.epa.gov]
- 29. rockefeller.edu [rockefeller.edu]
- 30. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 31. GLP hERG Testing: High-Quality, Cost-Effective, Fast Results [metrionbiosciences.com]
- 32. reactionbiology.com [reactionbiology.com]
Methodological & Application
Application Note: Asymmetric Synthesis of Chiral (2-(3,5-Dichlorophenyl)cyclopropyl)methanamine
Executive Summary
This application note details a robust, scalable protocol for the asymmetric synthesis of (1R,2S)-(2-(3,5-dichlorophenyl)cyclopropyl)methanamine . This scaffold is a critical pharmacophore in the development of triple reuptake inhibitors (SNDRIs) and structurally related to Amitifadine.
The synthetic strategy relies on a copper(I)-catalyzed asymmetric cyclopropanation of 3,5-dichlorostyrene using a chiral bis(oxazoline) ligand. This approach ensures high diastereoselectivity (trans:cis > 90:10) and enantioselectivity (>90% ee).[1][2][3][4] Subsequent functional group transformations convert the ester intermediate to the target methanamine via a reduction-activation-displacement sequence, chosen to strictly preserve the established stereocenters.
Introduction & Retrosynthetic Analysis
The cyclopropane motif acts as a rigid bioisostere, orienting the aryl and amine pharmacophores in a specific vector essential for binding to monoamine transporters. The primary challenge in synthesizing (2-(3,5-dichlorophenyl)cyclopropyl)methanamine lies in establishing the relative trans-stereochemistry and the absolute configuration of the cyclopropane ring.
Retrosynthetic Strategy
Our approach utilizes the Evans-Doyle Asymmetric Cyclopropanation . Unlike resolution-based routes which discard 50% of the material, this catalytic route builds the chirality from the onset.
-
Target: (1R,2S)-(2-(3,5-Dichlorophenyl)cyclopropyl)methanamine
-
Key Disconnection: C1–C2 Cyclopropane bond formation.
-
Precursors: 3,5-Dichlorostyrene and Ethyl Diazoacetate (EDA).
-
Chiral Source: (S,S)-Ph-Box Ligand complexed with Cu(I).
Figure 1: Retrosynthetic tree illustrating the disconnection to the styrene precursor.
Experimental Protocols
Protocol A: Preparation of 3,5-Dichlorostyrene
Rationale: Commercial 3,5-dichlorostyrene can be expensive or unstable. Fresh preparation via Wittig olefination ensures high purity, preventing catalyst poisoning in the subsequent step.
Reagents:
-
3,5-Dichlorobenzaldehyde (10.0 g, 57.1 mmol)
-
Methyltriphenylphosphonium bromide (24.5 g, 68.5 mmol)
-
Potassium tert-butoxide (KOtBu) (8.3 g, 74.2 mmol)
-
Tetrahydrofuran (THF), anhydrous (150 mL)
Procedure:
-
Suspension: To a flame-dried 500 mL round-bottom flask (RBF) under N₂, add methyltriphenylphosphonium bromide and THF (100 mL). Cool to 0 °C.
-
Ylide Formation: Add KOtBu portion-wise over 15 minutes. The solution will turn bright yellow. Stir at 0 °C for 1 hour.
-
Addition: Dissolve 3,5-dichlorobenzaldehyde in THF (50 mL) and add dropwise to the ylide solution over 30 minutes.
-
Reaction: Warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexanes/EtOAc 9:1).
-
Workup: Quench with saturated NH₄Cl (100 mL). Extract with hexanes (3 x 100 mL). Note: Use hexanes to precipitate triphenylphosphine oxide (TPPO).
-
Purification: Dry organics over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (100% Hexanes) to yield a clear oil.
Yield Target: >85% (8.4 g).
QC Check: ¹H NMR (CDCl₃) should show characteristic vinyl protons at
Protocol B: Asymmetric Cyclopropanation (The Critical Step)
Rationale: This step sets the stereochemistry. We use the Evans Cu(I)-Box system. The slow addition of diazoacetate is critical to maintain a low concentration of the carbene precursor, favoring cyclopropanation over dimerization (fumarate/maleate formation).
Reagents:
-
3,5-Dichlorostyrene (5.0 g, 28.9 mmol)
-
Ethyl Diazoacetate (EDA) (3.6 g, 31.8 mmol) [Caution: Handle in fume hood]
-
Cu(OTf)₂ (105 mg, 1 mol%)
-
(S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) [(S,S)-Ph-Box] (120 mg, 1.2 mol%)
-
Phenylhydrazine (Catalyst reductant) (1-2 drops)
-
Dichloromethane (DCM), anhydrous (Degassed)
Mechanism & Workflow:
Figure 2: Catalytic cycle for Cu(I)-Box mediated cyclopropanation.
Procedure:
-
Catalyst Formation: In a flame-dried Schlenk flask, combine Cu(OTf)₂ and (S,S)-Ph-Box in anhydrous DCM (20 mL). Stir for 1 hour at RT to form a deep blue solution.
-
Reduction: Add phenylhydrazine (1-2 drops). The solution will change color (often to pale green/yellow), indicating reduction to the active Cu(I) species.
-
Substrate Addition: Add 3,5-dichlorostyrene (5.0 g) to the catalyst mixture.
-
Controlled Addition: Dissolve EDA in DCM (20 mL). Using a syringe pump, add the EDA solution to the reaction mixture very slowly over 10–12 hours at RT.
-
Note: Fast addition leads to low yields and dimerization.
-
-
Workup: Once addition is complete, stir for an additional 2 hours. Filter through a plug of silica and concentrate.[5]
-
Purification: Flash chromatography (Hexanes/EtOAc 95:5). Isolate the major trans-isomer.
Data Analysis:
-
Diastereomeric Ratio (dr): Determine by ¹H NMR integration of the cyclopropyl protons. Target > 90:10 (trans:cis).
-
Enantiomeric Excess (ee): Chiral HPLC (Chiralcel OD-H, Hexane/IPA 99:1). Target > 90%.
Protocol C: Ester to Methanamine Conversion
Rationale: Direct reduction of the ester to the amine is difficult. We employ a 3-step sequence: Reduction
Step C1: Reduction to Alcohol
-
Dissolve the chiral ester (3.0 g) in dry THF (30 mL) at 0 °C.
-
Add LiAlH₄ (1.0 M in THF, 1.5 equiv) dropwise.
-
Stir 1 hour. Quench via Fieser method (Water, 15% NaOH, Water).
-
Filter and concentrate to yield (1R,2S)-(2-(3,5-dichlorophenyl)cyclopropyl)methanol .
Step C2: Mitsunobu-Gabriel Synthesis (Amine Installation) Alternative: Mesylation followed by NaN₃ is viable, but Mitsunobu with phthalimide is often cleaner for primary alcohols.
-
Dissolve Alcohol (2.0 g), Triphenylphosphine (1.2 equiv), and Phthalimide (1.2 equiv) in THF.
-
Cool to 0 °C. Add DIAD (Diisopropyl azodicarboxylate, 1.2 equiv) dropwise.
-
Stir overnight at RT.
-
Concentrate and purify the phthalimide-protected intermediate.
Step C3: Deprotection
-
Dissolve the intermediate in Ethanol (20 mL).
-
Add Hydrazine monohydrate (3.0 equiv). Reflux for 2 hours.
-
Cool, filter off the white precipitate (phthalhydrazide).
-
Concentrate filtrate, redissolve in DCM, wash with 1M NaOH, dry, and concentrate.
-
Salt Formation: Dissolve the free amine in Et₂O and add HCl/Et₂O to precipitate the hydrochloride salt.
Analytical Data Summary
| Parameter | Specification Target | Method |
| Appearance | White crystalline solid (HCl salt) | Visual |
| Purity (HPLC) | > 98.0% | Reverse Phase C18 |
| Chiral Purity (ee) | > 98% (after recrystallization) | Chiral HPLC (OD-H) |
| Diastereomer Ratio | > 99:1 (trans:cis) | ¹H NMR |
| Identity | Matches Reference Spectrum | ¹H NMR, MS (ESI+) |
Troubleshooting & Optimization
-
Low Diastereoselectivity (dr):
-
Cause: Temperature too high or ligand impurity.
-
Fix: Run the cyclopropanation at 0 °C or -10 °C (though rate will decrease). Ensure Cu(OTf)₂ is dry (azeotrope with benzene if necessary).
-
-
Low Yield in Cyclopropanation:
-
Cause: EDA dimerization.
-
Fix: Increase the dilution of EDA and slow the addition rate further (e.g., over 16 hours).
-
-
Racemization during Ester Reduction:
References
-
Amitifadine (DOV-21,947)
-
Skolnick, P., et al. "Antidepressant-like actions of DOV 21,947: a 'triple' reuptake inhibitor." European Journal of Pharmacology, 2003. Link
-
-
Asymmetric Cyclopropanation (Evans Method)
-
Evans, D. A., et al. "Bis(oxazoline)–copper complexes as chiral catalysts: the enantioselective cyclopropanation of olefins." Journal of the American Chemical Society, 1991. Link
-
-
Cyclopropane Functionalization
-
Lebel, H., et al. "Recent advances in asymmetric catalytic metal carbene transformations." Chemical Reviews, 2003. Link
-
-
Curtius Rearrangement on Cyclopropanes (Alternative Route)
-
Weinstock, J. "The Curtius Rearrangement." Organic Reactions, 1947. Link
-
Sources
- 1. escholarship.org [escholarship.org]
- 2. Asymmetric synthesis of 2,3-dihydropyrroles by ring-opening/cyclization of cyclopropyl ketones using primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 5. CN112028814A - Method for preparing amine compound based on novel catalytic Curtius rearrangement reaction - Google Patents [patents.google.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
Use of (2-(3,5-Dichlorophenyl)cyclopropyl)methanamine as a research chemical
This document serves as a comprehensive technical guide for (2-(3,5-Dichlorophenyl)cyclopropyl)methanamine , a specialized research chemical utilized primarily in epigenetic research and neuropharmacology .
Application Note & Experimental Protocols
Part 1: Executive Summary & Mechanism
Compound Identity & Significance
This compound is a synthetic small molecule belonging to the phenylcyclopropylmethanamine class. Structurally, it is a homolog of Tranylcypromine (TCP) , a non-selective Monoamine Oxidase (MAO) inhibitor. However, the addition of a methylene spacer (-CH2-) between the cyclopropyl ring and the amine group, combined with the 3,5-dichloro substitution on the phenyl ring, significantly alters its pharmacological profile.
Primary Research Applications:
-
LSD1 (KDM1A) Inhibition: The 3,5-dichloro substitution pattern is a privileged scaffold for high-potency inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A) . Unlike TCP, which inhibits MAO-A/B potently, the "methanamine" homologation often reduces MAO affinity while retaining or enhancing selectivity for the larger LSD1 substrate pocket.
-
Monoamine Transporter Modulation: This scaffold shares structural homology with Bicifadine (a triple reuptake inhibitor), making it a valuable probe for studying Serotonin (SERT) , Norepinephrine (NET) , and Dopamine (DAT) transporter kinetics.
Mechanism of Action
-
Epigenetic Regulation: The compound functions as a FAD-competitive inhibitor of LSD1. It occupies the substrate-binding tunnel, preventing the demethylation of mono- and di-methylated Histone H3 Lysine 4 (H3K4me1/2 ). This leads to the re-activation of silenced tumor suppressor genes and induction of differentiation in varying cancer models (e.g., AML, SCLC).
-
Neurochemistry: As an open-chain analog of bicyclic reuptake inhibitors, it blocks the presynaptic reuptake of monoamines, increasing synaptic concentrations.
Part 2: Chemical Properties & Handling
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₁Cl₂N |
| Molecular Weight | 216.11 g/mol |
| Solubility | DMSO (≥ 50 mM), Ethanol (≥ 25 mM), Water (Low - requires acidification) |
| Storage | Powder: -20°C (2 years); In Solvent: -80°C (6 months) |
| Appearance | Off-white to pale yellow solid (typically HCl salt) |
Handling Protocol:
-
Reconstitution: Prepare a 10 mM stock solution in anhydrous DMSO. Vortex for 30 seconds.
-
Aliquoting: Avoid repeated freeze-thaw cycles. Aliquot into amber glass vials (20-50 µL) and store at -80°C.
-
Stability Check: Verify integrity via LC-MS if stored >6 months. Expect a single peak at [M+H]+ = 216/218 (isotopic pattern).
Part 3: Experimental Protocols
Protocol A: In Vitro LSD1 Demethylase Inhibition Assay
Objective: Determine the IC₅₀ of the compound against recombinant human LSD1.
Materials:
-
Recombinant LSD1/CoREST complex.
-
Substrate: H3K4me2 peptide (fluorogenic or biotinylated).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.1 mM BSA, 1 mM DTT.
-
Detection: Peroxidase-coupled fluorescence (Amplex Red) or TR-FRET.
Step-by-Step Methodology:
-
Preparation: Dilute the 10 mM compound stock in Assay Buffer to generate a 10-point dose-response curve (range: 1 nM to 10 µM).
-
Enzyme Incubation:
-
Add 20 µL of LSD1/CoREST enzyme solution (final conc. 20 nM) to a 384-well black plate.
-
Add 10 µL of diluted compound.
-
Critical Step: Incubate for 15 minutes at Room Temperature (RT) to allow equilibrium binding.
-
-
Reaction Initiation:
-
Add 20 µL of H3K4me2 peptide substrate (final conc. 2 µM).
-
Incubate for 45-60 minutes at RT.
-
-
Detection (Amplex Red Method):
-
Add 10 µL of detection mix (HRP + Amplex Red). LSD1 activity produces H₂O₂, which reacts to form resorufin.
-
Measure Fluorescence (Ex/Em: 530/590 nm).
-
-
Analysis: Normalize data to Vehicle Control (DMSO). Fit to a 4-parameter logistic equation to calculate IC₅₀.
Protocol B: Cellular Proliferation Assay (Leukemia Model)
Objective: Assess antiproliferative potency in AML cell lines (e.g., THP-1, MV4-11) sensitive to LSD1 inhibition.
Step-by-Step Methodology:
-
Seeding: Seed THP-1 cells at a density of 5,000 cells/well in 96-well plates using RPMI-1640 + 10% FBS.
-
Treatment:
-
Wait 24 hours for stabilization.
-
Treat cells with the compound (0.01 µM – 10 µM) for 72 to 96 hours .
-
Note: LSD1 inhibitors often require longer incubation (up to 7 days) to observe differentiation-driven growth arrest.
-
-
Readout:
-
Add CellTiter-Glo® reagent (ATP quantification).
-
Shake for 2 minutes; incubate 10 minutes (dark).
-
Measure Luminescence.
-
-
Differentiation Check (Optional):
-
Harvest treated cells.
-
Perform Flow Cytometry for CD11b or CD86 (markers of myeloid differentiation). Upregulation confirms on-target LSD1 inhibition.
-
Part 4: Visualization & Pathway Analysis
Figure 1: Mechanism of Epigenetic Modulation
This diagram illustrates the compound's pathway from cellular entry to transcriptional reactivation.
Caption: Pathway illustrating the inhibition of LSD1 by the compound, leading to accumulation of H3K4me2 marks and reactivation of differentiation genes.[1][2][3]
Part 5: Safety & Toxicology
-
Hazard Identification: Potentially toxic if swallowed (Acute Tox. 3). Irritating to eyes and skin.
-
Target Organ Toxicity: Potential CNS effects due to monoaminergic activity (tremors, hyperactivity) at high doses.
-
Metabolism: Likely metabolized by CYP2D6 (ring hydroxylation) or MAO (oxidative deamination, though slower than TCP).
References
-
LSD1 Inhibition by TCP Analogs
-
Pharmacology of Cyclopropylamines
- Mould, D. P., et al. (2017). "Development of (2-phenylcyclopropyl)methanamine derivatives as potent and selective LSD1 inhibitors." Journal of Medicinal Chemistry.
-
Epigenetic Therapy in AML
-
Maiques-Diaz, A., & Somervaille, T. C. (2016). "LSD1: biologic roles and therapeutic targeting."[3] Epigenomics.
-
-
Bicifadine and Reuptake Inhibition
Sources
- 1. US10265279B2 - Combinations of LSD1 inhibitors for use in the treatment of solid tumors - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Stereospecific Synthesis of 1,2-Dichloro-4-(cyclopropyl)benzene via Simmons-Smith Cyclopropanation
Abstract: This document provides a comprehensive guide for the cyclopropanation of 3,5-dichlorostyrene, a substrate of interest in the synthesis of complex molecular scaffolds for pharmaceutical and materials science applications. We detail a robust and stereospecific protocol based on the Simmons-Smith reaction, which utilizes an organozinc carbenoid for the efficient conversion of the alkene moiety into a cyclopropane ring. This application note covers the underlying reaction mechanism, a detailed step-by-step experimental procedure, methods for purification and characterization, and critical insights for ensuring reaction success and validation.
Introduction: The Significance of the Cyclopropyl Moiety
The cyclopropane ring, despite its simple three-carbon structure, is a cornerstone in modern organic synthesis and drug design. Its inherent ring strain (~29 kcal/mol) imparts unique electronic properties and reactivity, making it analogous to an alkene in some chemical contexts.[1] In medicinal chemistry, the cyclopropyl group is a valued "bioisostere" for phenyl rings or gem-dimethyl groups, capable of modulating a molecule's metabolic stability, conformational rigidity, and binding affinity to biological targets. The Simmons-Smith reaction, discovered in 1958, remains a premier method for synthesizing cyclopropanes due to its high stereospecificity, operational simplicity, and tolerance for a wide array of functional groups.[2][3] This protocol adapts the classical Simmons-Smith conditions for the specific and efficient cyclopropanation of 3,5-dichlorostyrene.
Reaction Mechanism: The Simmons-Smith Pathway
The Simmons-Smith reaction proceeds through a concerted mechanism involving a zinc carbenoid, not a free carbene.[4][5][6] This is crucial as it avoids the high reactivity and potential side reactions associated with free carbenes. The process can be understood in two primary stages:
-
Formation of the Organozinc Carbenoid: The active cyclopropanating agent, iodomethylzinc iodide (ICH₂ZnI), is generated in situ from the reaction of diiodomethane (CH₂I₂) with an activated zinc-copper couple (Zn(Cu)).[5] The copper is essential for activating the zinc surface.
-
Concerted Methylene Transfer: The carbenoid then coordinates to the alkene. The methylene group is transferred to the double bond in a single, concerted step through a three-centered "butterfly-type" transition state.[2][7] This concerted nature ensures that the original stereochemistry of the alkene is perfectly retained in the cyclopropane product.[4]
Caption: Mechanism of the Simmons-Smith Reaction.
Detailed Experimental Protocol
This protocol is designed for the gram-scale synthesis of 1,2-dichloro-4-(cyclopropyl)benzene. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Part A: Preparation of the Zinc-Copper Couple
The activation of zinc is critical for the reaction's success. This procedure creates a highly active surface for the reaction with diiodomethane.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add zinc dust (6.8 g, 104 mmol, 4.0 equiv).
-
Washing: Wash the zinc dust sequentially with 1 M hydrochloric acid (2 x 20 mL), deionized water (3 x 20 mL), ethanol (2 x 20 mL), and finally anhydrous diethyl ether (2 x 20 mL). Perform these washes by adding the solvent, stirring for 1 minute, stopping the stirring, allowing the zinc to settle, and decanting the supernatant. This removes oxide layers and impurities.
-
Activation: Add anhydrous diethyl ether (80 mL) to the washed zinc dust. While stirring vigorously, add copper(I) chloride (0.70 g, 7.1 mmol) in one portion. The mixture should turn black upon addition.
-
Reflux: Heat the suspension to a gentle reflux and maintain for 30 minutes. The resulting black suspension is the activated zinc-copper couple.[8]
-
Cooling: Allow the flask to cool to room temperature before proceeding to the next step.
Part B: Cyclopropanation of 3,5-Dichlorostyrene
-
Substrate Addition: To the flask containing the cooled zinc-copper couple suspension, add a solution of 3,5-dichlorostyrene (4.5 g, 26 mmol, 1.0 equiv) in anhydrous diethyl ether (20 mL).
-
Reagent Addition: Add diiodomethane (10.5 g, 39 mmol, 1.5 equiv) dropwise over 20 minutes using an addition funnel. The reaction is exothermic; a gentle reflux may be observed. Maintain a controlled addition rate to prevent excessive boiling.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature overnight (approximately 16 hours) to ensure complete conversion.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (95:5) mobile phase. The product will have a higher Rf value than the starting styrene.
Part C: Work-up and Purification
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) (50 mL). This will dissolve the zinc salts and quench any unreacted organozinc species.
-
Filtration: Filter the mixture through a pad of Celite® to remove the solid copper and excess zinc residues. Wash the filter cake with diethyl ether (3 x 30 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 40 mL).
-
Washing & Drying: Combine all organic layers and wash sequentially with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Purification: Purify the crude oil by column chromatography on silica gel using pure hexane as the eluent to afford the final product, 1,2-dichloro-4-(cyclopropyl)benzene, as a colorless oil.
Caption: Experimental workflow for Simmons-Smith cyclopropanation.
Quantitative Data Summary
The following table summarizes the typical quantities and expected results for this protocol.
| Parameter | Value | Details |
| Reagents | ||
| 3,5-Dichlorostyrene | 4.5 g (26 mmol, 1.0 equiv) | Starting Material |
| Zinc Dust | 6.8 g (104 mmol, 4.0 equiv) | For Carbenoid Formation |
| Diiodomethane | 10.5 g (39 mmol, 1.5 equiv) | Methylene Source |
| Copper(I) Chloride | 0.70 g (7.1 mmol) | Catalyst for Zn Activation |
| Reaction Conditions | ||
| Solvent | Anhydrous Diethyl Ether | ~120 mL total |
| Temperature | Room Temperature | After initial addition |
| Reaction Time | ~16 hours (overnight) | |
| Expected Outcome | ||
| Product | 1,2-Dichloro-4-(cyclopropyl)benzene | C₉H₈Cl₂ |
| Theoretical Yield | 4.86 g | Based on starting styrene |
| Expected Practical Yield | 75-85% | After purification |
| Characterization | ||
| ¹H NMR (CDCl₃) δ | ~0.7 (m, 2H), ~1.0 (m, 2H), ~1.9 (m, 1H), ~7.1-7.3 (m, 3H) | Approximate shifts for cyclopropyl and aromatic protons |
Trustworthiness: A Self-Validating System
To ensure the reliability and reproducibility of this protocol, several checkpoints and validation steps are integrated into the workflow.
-
Safety Precautions: Diiodomethane is toxic and should be handled with care in a fume hood.[5] Diethyl ether is extremely flammable; ensure no ignition sources are present. The quenching step can be exothermic and should be performed slowly and carefully.
-
Reaction Monitoring: TLC is a crucial tool for validation. The disappearance of the 3,5-dichlorostyrene spot and the appearance of a new, less polar product spot confirms that the reaction is proceeding. Staining with potassium permanganate can help visualize the spots, as the starting material (alkene) will react while the product (cyclopropane) will be less reactive.
-
Confirmation of Product Identity: The integrity of the final product must be confirmed through rigorous characterization.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure. The presence of characteristic upfield multiplets between 0.5 and 2.0 ppm in the ¹H NMR spectrum is a definitive indicator of the cyclopropyl group's formation. The aromatic region should integrate to 3 protons.
-
Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the product (186.01 g/mol ) and show the characteristic isotopic pattern for a molecule containing two chlorine atoms.
-
-
Potential Pitfalls:
-
Low Yield: Often caused by improperly activated zinc. Ensure the zinc is thoroughly washed and the couple turns black upon CuCl addition.
-
Incomplete Reaction: If the starting material persists, the reaction time can be extended, or gentle heating can be applied. However, this may increase byproduct formation. The quality of the diiodomethane is also important; it should be fresh or purified if discolored.
-
By following these validation steps, researchers can be confident in the identity, purity, and yield of the synthesized 1,2-dichloro-4-(cyclopropyl)benzene, ensuring the integrity of their results for subsequent applications.
References
-
Simmons-Smith Reaction: Definition, Mechanism, and Examples. Chemistry Learner. [Link]
-
Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver. [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [Link]
-
Simmons-Smith Reaction. Organic Chemistry Portal. [Link]
-
Simmons-Smith Reaction. YouTube. [Link]
-
Lebel, H.; Marcoux, J.-F.; Molinaro, C.; Charette, A. B. Stereoselective Cyclopropanation Reactions. Chemical Reviews, 2003, 103, 977–1050. [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs. National Center for Biotechnology Information. [Link]
-
Cyclopropanation. Myers Research Group, Harvard University. [Link]
-
Synthesis of Cyclopropanes using RZnX (The Simmons-Smith reaction). University of Calgary. [Link]
-
Carreira, E. M. Cyclopropanations in Syntheses. ETH Zürich. [Link]
-
Asymmetric Cyclopropanation. Wiley-VCH. [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. mdpi.com [mdpi.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Simmons-Smith Reaction: Definition, Mechanism, and Examples [chemistrylearner.com]
- 5. orgosolver.com [orgosolver.com]
- 6. Simmons-Smith Reaction [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Diastereomeric Cyclopropylamine Mixtures
Welcome to the technical support center for the purification of diastereomeric cyclopropylamine mixtures. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with separating these closely related stereoisomers. Cyclopropylamines are a vital structural motif in modern pharmaceuticals, and achieving high diastereomeric purity is often a critical step in the synthesis of active pharmaceutical ingredients (APIs).
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information presented here is grounded in established scientific principles and practical, field-proven experience.
I. Understanding the Core Challenge
Diastereomers are stereoisomers that are not mirror images of each other. Unlike enantiomers, they have different physical properties, such as boiling points, melting points, and solubility. This fundamental difference is the key to their separation.[1][2][3] However, for many diastereomeric cyclopropylamine mixtures, these physical differences can be very slight, making their separation a significant challenge. The rigid, three-membered ring of the cyclopropane moiety often results in subtle differences in the spatial arrangement of substituents, leading to very similar interactions with stationary and mobile phases in chromatography, or similar packing in a crystal lattice.
II. Troubleshooting Guide: Common Purification Problems
This section addresses specific issues you might encounter during the purification of diastereomeric cyclopropylamine mixtures and provides a logical, step-by-step approach to resolving them.
Problem 1: Poor or No Resolution in Reversed-Phase HPLC
You're running a standard C18 column with a methanol/water or acetonitrile/water gradient, but your diastereomers are co-eluting or showing only baseline "humps."
This is a common starting point and often the first hurdle. The lack of resolution indicates that the differences in polarity and hydrophobicity between the diastereomers are insufficient for separation under these conditions.
Step-by-Step Troubleshooting Workflow:
-
Modify the Mobile Phase: This is the most straightforward initial step.
-
Change the Organic Modifier: If you are using acetonitrile, switch to methanol, or vice versa.[4] The different solvent properties can alter the selectivity.
-
Introduce an Additive: The basic nature of the amine can lead to peak tailing and poor peak shape on silica-based columns. Adding a small amount of an amine modifier like triethylamine (TEA) or diethylamine (DEA) (typically 0.1%) to the mobile phase can improve peak shape and sometimes resolution.
-
Adjust the pH: For ionizable compounds, adjusting the pH of the aqueous portion of the mobile phase can significantly impact retention and selectivity. For cyclopropylamines, using a buffer to maintain a pH 2-3 units below the pKa of the amine will ensure it is in its protonated form, which can lead to better interactions with the stationary phase. Conversely, a pH 2-3 units above the pKa will keep it in its neutral form. Experiment with both conditions.
-
-
Change the Stationary Phase: If mobile phase adjustments are not fruitful, the next logical step is to explore different column chemistries.[4][5]
-
Phenyl-Hexyl Columns: These columns offer different selectivity compared to C18 due to pi-pi interactions between the phenyl groups and the cyclopropane ring or other aromatic moieties in your molecule.
-
Pentafluorophenyl (PFP) Columns: PFP columns provide a unique selectivity through a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions. They can be particularly effective for separating isomers.
-
Embedded Polar Group (EPG) Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which can offer alternative selectivity for basic compounds like amines.
-
-
Adjust the Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can sometimes improve resolution.[5] It's worth screening a range of temperatures (e.g., 25°C, 40°C, 60°C).
-
Consider Normal Phase or HILIC: If reversed-phase methods are exhausted, switching to an orthogonal separation mode is a powerful strategy.
-
Normal Phase (NP-HPLC): Using a silica or cyano-bonded column with a non-polar mobile phase (e.g., hexane/ethanol) can provide a completely different selectivity profile.[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica or a diol column) with a high concentration of organic solvent in the mobile phase. It can be an excellent alternative for polar amines.
-
Problem 2: My Diastereomers Separate, but with Significant Peak Tailing.
You have achieved baseline separation, but the peaks are broad and asymmetrical, making accurate quantification and preparative isolation difficult.
Peak tailing for amines is most often caused by secondary interactions with acidic silanol groups on the surface of silica-based stationary phases.
Troubleshooting Workflow for Peak Tailing:
-
Increase the Concentration of the Amine Additive: If you are already using an additive like TEA, try increasing its concentration. This will more effectively compete with your analyte for the active silanol sites.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are often described as "high-purity" or "base-deactivated." These columns have undergone a more rigorous manufacturing process to minimize the number of accessible silanol groups, and the remaining ones are "end-capped" with a small silane.[5]
-
Lower the Sample Concentration: Overloading the column can lead to peak tailing. Try injecting a more dilute sample to see if the peak shape improves.
-
Match the Injection Solvent to the Mobile Phase: Injecting your sample in a solvent that is much stronger than your mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
Problem 3: Failure to Achieve Separation by Crystallization.
You have a diastereomeric mixture that you are trying to separate by crystallization, but both diastereomers either crystallize together or remain in solution.
Diastereoselective crystallization relies on the different solubilities of the diastereomers or their salts in a given solvent system.[6] Failure indicates that the solubilities are too similar under the tested conditions.
Strategies for Inducing Diastereoselective Crystallization:
-
Form a Diastereomeric Salt: This is the most common and effective strategy for chiral amines. By reacting your diastereomeric amine mixture with a single enantiomer of a chiral acid (a resolving agent), you form a new pair of diastereomeric salts. These salts often have significantly different crystal packing energies and solubilities.[6][7]
-
Common Chiral Acids: Tartaric acid, mandelic acid, camphorsulfonic acid, and dibenzoyltartaric acid are excellent starting points.
-
Screening is Key: The choice of both the chiral acid and the crystallization solvent is critical and often requires empirical screening.
-
-
Systematic Solvent Screening:
-
Begin with a solvent in which your mixture is sparingly soluble at room temperature but fully soluble when heated.
-
Create a screening matrix of solvents with varying polarities (e.g., isopropanol, ethyl acetate, acetonitrile, toluene).
-
Consider solvent mixtures (e.g., ethanol/water, ethyl acetate/heptane) to fine-tune solubility.
-
-
Dynamic Resolution: In some cases, one diastereomer can be epimerized to the other under the crystallization conditions. If one diastereomeric salt is significantly less soluble, it will crystallize out, driving the equilibrium in the mother liquor towards the formation of more of that less soluble diastereomer. This is known as crystallization-induced dynamic resolution.[7][8]
III. Frequently Asked Questions (FAQs)
Q1: Why are my cyclopropylamine diastereomers so difficult to separate on a standard C18 column?
A1: The rigidity of the cyclopropane ring often means that the different spatial arrangements of the substituents on your diastereomers present a very similar hydrophobic surface area to the C18 stationary phase. This leads to nearly identical retention times. To achieve separation, you need a stationary phase that can exploit more subtle differences, such as pi-pi interactions (phenyl columns) or dipole-dipole interactions (PFP columns).[9]
Q2: Is a chiral stationary phase (CSP) necessary to separate diastereomers?
A2: No, a chiral stationary phase is not required for diastereomer separation.[5] Since diastereomers have different physical properties, they can be separated on achiral columns.[1][2] However, chiral columns are designed to recognize subtle stereochemical differences and can sometimes provide excellent selectivity for diastereomers when achiral methods fail.[10] It is a viable option to include in your screening process.
Q3: What is Supercritical Fluid Chromatography (SFC), and can it help with my separation?
A3: Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC is often considered a form of normal-phase chromatography and can offer different selectivity compared to HPLC. For the separation of stereoisomers, SFC is often faster and can provide better resolution than HPLC.[11] Chiral SFC is a very powerful technique for both analytical and preparative-scale purification of stereoisomers, including diastereomers.[10][11]
Q4: I have a mixture of cis and trans diastereomers. Which is likely to elute first in reversed-phase HPLC?
A4: There is no universal rule, as it depends on the specific structure of your molecule. However, a general trend is that the trans isomer, often being more linear and having a slightly larger accessible hydrophobic surface area, may interact more strongly with the C18 stationary phase and thus have a longer retention time. The cis isomer, being more "compact," may elute earlier. This is highly dependent on the nature of the substituents and should be confirmed experimentally.
Q5: Can I use derivatization to help separate my diastereomeric cyclopropylamines?
A5: Yes, derivatization can be a powerful tool. By reacting your amine mixture with a chiral derivatizing agent, you create a new pair of diastereomers where the structural differences are magnified by the presence of the chiral tag.[][13] This can make them much easier to separate on a standard achiral column.[] However, this adds extra steps to your synthesis (derivatization and subsequent removal of the chiral auxiliary), so it is often considered after direct separation methods have been unsuccessful.
IV. Experimental Protocols
Protocol 1: General Method for Achiral HPLC/SFC Screening for Diastereomer Separation
This protocol outlines a systematic approach to screen for the separation of a diastereomeric cyclopropylamine mixture.
1. Column Selection:
- Select a diverse set of 4-6 columns with orthogonal selectivities. A good starting set includes:
- C18
- Phenyl-Hexyl
- Pentafluorophenyl (PFP)
- Cyano (CN)
- A chiral stationary phase (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)
2. Mobile Phase Screening (Reversed-Phase):
- Solvent A: 0.1% Formic Acid in Water
- Solvent B: 0.1% Formic Acid in Acetonitrile
- Solvent C: 0.1% Formic Acid in Methanol
- Run a generic fast gradient (e.g., 5-95% B or C in 5 minutes) on each column with both acetonitrile and methanol as the organic modifier.
3. Mobile Phase Screening (Normal Phase/SFC):
- SFC Mobile Phase A: Supercritical CO₂
- SFC Mobile Phase B (Co-solvent): Methanol, Ethanol, or Isopropanol, often with a small amount of an amine additive (e.g., 0.2% diethylamine).
- Run a generic fast gradient (e.g., 5-40% co-solvent in 5 minutes) on each column.
4. Data Analysis:
- Examine the chromatograms for any sign of peak splitting or separation.
- Identify the most promising column/mobile phase combinations.
- Optimize the separation on the best hit by running a shallower gradient or switching to an isocratic method.
Protocol 2: Screening for Diastereoselective Salt Formation
This protocol is for identifying a suitable chiral acid and solvent system for separation by crystallization.
1. Materials:
- Diastereomeric cyclopropylamine mixture.
- A selection of chiral acids (e.g., (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphorsulfonic acid).
- A selection of solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetonitrile).
2. Procedure (Small-Scale Screening):
- In separate small vials, dissolve a known amount of your amine mixture (e.g., 50 mg) in a minimal amount of a heated solvent.
- In separate vials, dissolve a stoichiometric equivalent (e.g., 0.5 or 1.0 eq) of each chiral acid in the same solvent.
- Combine the amine and acid solutions.
- Allow the solutions to cool slowly to room temperature, and then if no crystals form, place them in a refrigerator.
- Observe the vials for crystal formation.
3. Analysis:
- If crystals form, isolate them by filtration.
- Dissolve a small amount of the crystals and a sample of the mother liquor in a suitable solvent.
- Analyze both the crystals and the mother liquor by HPLC or ¹H NMR to determine the diastereomeric ratio. A successful resolution will show an enrichment of one diastereomer in the crystals and the other in the mother liquor.
V. Data Presentation
Table 1: Typical Starting Conditions for Chromatographic Screening
| Technique | Stationary Phase Examples | Mobile Phase System | Key Considerations |
| Reversed-Phase HPLC | C18, Phenyl-Hexyl, PFP | Acetonitrile/Water or Methanol/Water with 0.1% acid (Formic, TFA) or base (TEA) | Start with a fast gradient to scout for elution. Adjust pH for ionizable compounds. |
| Normal Phase HPLC | Silica, Cyano, Amino | Heptane/Ethanol or Heptane/Isopropanol | Good for less polar compounds. Ensure your system is dry. |
| HILIC | Silica, Diol, Amide | High % Acetonitrile with aqueous buffer | Effective for polar amines that are not retained in reversed-phase. |
| SFC | Same as HPLC (especially chiral phases) | CO₂ with alcohol co-solvent (e.g., Methanol) and an additive (e.g., DEA) | Often provides faster and better separations for stereoisomers.[11] |
VI. Visualization of a Purification Strategy
VII. References
-
Rapid purification of diastereoisomers from Piper kadsura using supercritical fluid chromatography with chiral stationary phases. (2017). PubMed. [Link]
-
The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Santai Technologies. [Link]
-
Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. (2017). Chromatography Today. [Link]
-
Light-Driven Crystallization-Induced Dynamic Resolution of Amines. (2025). Journal of the American Chemical Society. [Link]
-
Diastereoselective Synthesis of Cyclopropylamines. (2007). Thieme Chemistry. [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Pfizer. [Link]
-
Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. (2026). Organic Letters. [Link]
-
Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. (2026). American Chemical Society. [Link]
-
Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]
-
Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. (2026). ResearchGate. [Link]
-
Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]
-
Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. (2013). American Pharmaceutical Review. [Link]
-
Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures. (2025). Industrial & Engineering Chemistry Research. [Link]
-
Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC. [Link]
-
ANALYTICAL CHIRAL SEPARATION METHODS. Pure and Applied Chemistry. [Link]
-
Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. PMC. [Link]
-
Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. (2022). MDPI. [Link]
-
Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC. [Link]
-
CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]
-
It Isn't Always The Column: Troubleshooting Your HPLC Separation. (2023). Agilent. [Link]
-
Separation and purification of cis and trans isomers. Google Patents.
-
How to separate the diastereomer peak from main peak?. (2019). ResearchGate. [Link]
-
Separation of diastereomers. (2008). Chromatography Forum. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. (2022). KU ScholarWorks. [Link]
-
Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. (2019). International Journal of Scientific & Engineering Research. [Link]
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
The Dark Art of Chemistry - Chiral Chromatography. Sygnature Discovery. [Link]
-
Twenty Years of Separation of Cis‐Trans (Z)‐(E) Isomers. (2025). ResearchGate. [Link]
-
New Insights into Chiral Chromatography: Exploring Efficient Separation Methods and Enantioselectivity Assessment. (2023). LCGC International. [Link]
-
Separation of diastereomers by extractive distillation. Google Patents.
-
GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. (2025). ResearchGate. [Link]
Sources
- 1. cdn.mysagestore.com [cdn.mysagestore.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. hplc.eu [hplc.eu]
- 11. Rapid purification of diastereoisomers from Piper kadsura using supercritical fluid chromatography with chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Overcoming solubility issues of (2-(3,5-Dichlorophenyl)cyclopropyl)methanamine in vitro
Topic: Overcoming In Vitro Solubility & Stability Challenges
Executive Technical Summary
The Core Challenge: (2-(3,5-Dichlorophenyl)cyclopropyl)methanamine presents a classic medicinal chemistry paradox known as the "Lipophilic Weak Base" trap .
Structurally, it possesses a highly lipophilic tail (3,5-dichlorophenyl) and a polar, ionizable head (primary amine). While the hydrochloride (HCl) salt form is soluble in water or DMSO, the molecule’s behavior changes drastically upon dilution into physiological buffers (pH 7.4). At neutral pH, a significant fraction of the molecule deprotonates to its free-base form, which is poorly soluble in water, leading to "crashing out" (precipitation) or formation of colloidal aggregates that generate false-positive assay results.
Physicochemical Snapshot:
| Property | Estimated Value | Implication for Assays |
|---|---|---|
| pKa (Amine) | ~9.0 – 9.5 | At pH 7.4, equilibrium exists between ionized (soluble) and free base (insoluble). |
| LogP (Lipophilicity) | > 3.5 (Predicted) | High affinity for plastics and lipids; prone to non-specific binding. |
| Salt Form | Typically HCl | Hygroscopic; soluble in DMSO/Water but acidic in solution. |
| Critical Risk | Lysosomal Trapping | Accumulates in acidic organelles, reducing cytosolic concentration. |
Stock Solution Preparation
Objective: Create a stable, high-concentration master stock that prevents degradation and freeze-thaw precipitation.
Protocol A: Solvent Selection & Dissolution
The Golden Rule: Do not use water or PBS for the master stock, even if the compound is an HCl salt. Hydrolysis risks and freeze-thaw instability are high.
-
Primary Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Sterile Filtered (Grade ≥99.9%).
-
Target Concentration: 10 mM to 50 mM. Avoid >100 mM to prevent saturation.
-
Procedure:
-
Equilibrate the vial to room temperature before opening to prevent condensation (water uptake).
-
Add DMSO to the weighed solid.[1]
-
Vortex: 30 seconds.
-
Sonication: If visual particulates remain, sonicate at 40 kHz for 5 minutes at room temperature. Do not heat above 37°C.
-
Protocol B: Storage
-
Vessel: Amber glass vials with Teflon-lined caps. Avoid polypropylene (PP) for long-term storage due to leaching.
-
Temperature: -20°C (stable for 6 months) or -80°C (stable for >1 year).
-
Aliquot: Single-use aliquots (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
The "Intermediate Dilution" Strategy
The Problem: Injecting a 10 mM DMSO stock directly into a cell culture well (aqueous media) creates a localized high-concentration "shock zone" where the compound precipitates instantly before mixing.
The Solution: Use an intermediate dilution step to step-down the concentration while maintaining solubility.
Step-by-Step Dilution Workflow
-
Prepare Intermediate Solvent: 100% DMSO (for serial dilutions) or a 50:50 DMSO:PBS mix (only if immediate use).
-
Serial Dilution: Perform all serial dilutions in 100% DMSO first.
-
Why? Diluting in media changes the pH and introduces proteins, causing premature precipitation or binding.
-
-
Final Transfer: Transfer the diluted DMSO stock to the assay media with rapid mixing.
Visual Workflow: Preventing Precipitation
Caption: Figure 1. Optimal dilution workflow to mitigate "solvent shock" precipitation. Direct addition of high-concentration stocks to aqueous media (Red path) poses a high risk of aggregation.
Troubleshooting In Vitro Assays
Scenario A: "I see crystals/cloudiness in my cell culture wells."
Diagnosis: The compound has exceeded its thermodynamic solubility limit at pH 7.4. Fix:
-
Check Concentration: Is the assay concentration > 10 µM? Lipophilic amines often crash above this limit in PBS.
-
Add Carrier Proteins: Ensure your media contains 10% FBS (Fetal Bovine Serum) or 0.1% BSA. Albumin acts as a "sink," binding the lipophilic tail and keeping the molecule in solution (albeit bound).
-
Switch Buffer: If using serum-free media, add 0.05% Pluronic F-127 or Hydroxypropyl-β-cyclodextrin (HP-β-CD) as a solubilizing excipient.
Scenario B: "The compound is soluble, but I see no potency (high IC50)."
Diagnosis: Lysosomal Trapping or Plastic Binding .
-
Plastic Binding: The dichlorophenyl group sticks to polystyrene plates.
-
Test: Pre-coat plates with media/serum for 30 mins before adding the drug, or use "Low-Binding" plates.
-
-
Lysosomal Trapping: As a lipophilic amine, the compound crosses cell membranes passively but gets protonated in the acidic lysosome (pH 4.5), becoming trapped.[4][5] This reduces the effective concentration at the target (e.g., receptor or enzyme in the cytosol/nucleus).
-
Validation: Co-incubate with 10 mM Ammonium Chloride (NH4Cl) to neutralize lysosomal pH. If potency increases, trapping was the issue.
-
Lysosomal Trapping Mechanism
Caption: Figure 2. Mechanism of Lysosomal Trapping. Lipophilic amines accumulate in acidic organelles, depleting free drug concentration in the cytosol.
Frequently Asked Questions (FAQ)
Q: Can I use ethanol instead of DMSO? A: Ethanol is volatile and evaporates during long incubations, changing concentrations. It is also more toxic to certain cell lines than DMSO. Stick to DMSO unless strictly contraindicated.
Q: My compound is an oil, not a powder. How do I weigh it? A: Lipophilic amines often exist as oils in their free-base form. Do not weigh by mass. Instead, calculate density (approx 1.1–1.2 g/mL for chlorinated aromatics) and dispense by volume using a positive displacement pipette, or dissolve the entire vial content in a known volume of DMSO to create a master stock.
Q: Why does the IC50 shift when I change from PBS to DMEM? A: This is the "Protein Binding Effect." DMEM usually contains serum (albumin). The compound binds to albumin, lowering the free fraction available to hit the target. This is a physiological reality, not an error. Report values as "in presence of X% serum."
References & Further Reading
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management and Solubility. [Link]
-
Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Solubility and Lipophilicity). [Link]
-
Kazmi, F., et al. (2013). Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells).[4][5][6] Drug Metabolism and Disposition. [Link]
-
PubChem Compound Summary. Cyclopropyl(phenyl)methanamine derivatives (Structural Analog Data). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioivt.com [bioivt.com]
- 6. Lysosomal sequestration (trapping) of lipophilic amine (cationic amphiphilic) drugs in immortalized human hepatocytes (Fa2N-4 cells) - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of (2-(3,5-Dichlorophenyl)cyclopropyl)methanamine in solution
Technical Support Center: Stability of Aryl-Cyclopropylamines
Guide for (2-(3,5-Dichlorophenyl)cyclopropyl)methanamine
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound and related aryl-cyclopropylamine compounds in solution. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and practical protocols needed to anticipate and resolve stability challenges in your research and development workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling, formulation, and analysis of this compound.
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on its chemical structure—a primary amine adjacent to a strained cyclopropyl ring—the compound is susceptible to several degradation pathways. The most critical to monitor are pH-dependent hydrolysis and oxidation.[1][2]
-
Hydrolytic Degradation: The cyclopropylamine moiety can be susceptible to hydrolytic degradation, particularly under high pH (basic) conditions. This can lead to the opening of the strained cyclopropane ring, forming various impurities. The rate of hydrolysis for molecules with amine groups is often catalyzed by acidic or basic conditions.[3]
-
Oxidative Degradation: As a primary amine, the compound is a prime target for oxidation.[4][5] Exposure to atmospheric oxygen, residual peroxides in solvents, or metal ion contaminants can initiate radical-driven reactions.[6] This can lead to the formation of corresponding aldehydes, amides, or other oxidative adducts, compromising sample purity and potency.[2][4]
-
Photodegradation: Many aromatic compounds and those with amine functional groups can absorb UV or visible light, leading to photochemical degradation.[7] This pathway should be investigated as per ICH Q1B guidelines to ensure that light exposure during handling, storage, or administration does not cause unacceptable changes.[8][9]
Q2: I'm observing a loss of my parent compound and the appearance of new peaks in my chromatogram over time. How do I troubleshoot this?
A2: This is a classic stability issue. A systematic approach, as outlined in the workflow below, is essential to identify the root cause. The first step is to perform a forced degradation study to intentionally generate potential degradation products under controlled stress conditions.[10][11] This provides insight into the molecule's vulnerabilities and helps in the development of a stability-indicating analytical method.
Caption: A decision tree for troubleshooting the degradation of this compound.
Q3: How does solution pH specifically affect the stability and solubility of this compound?
A3: The pH of the solution is a critical parameter that governs both the stability and solubility of amine-containing compounds.
-
Stability: The primary amine group is basic. At neutral to acidic pH, it will be protonated (R-NH3+), which is generally less susceptible to oxidation. However, at higher (basic) pH, the amine exists in its unprotonated, nucleophilic form (R-NH2). This free base form is more prone to oxidative degradation and can also participate in base-catalyzed hydrolytic reactions, potentially leading to the cleavage of the cyclopropane ring.[1][3] A study on a similar cyclopropylamine-containing molecule, GSK2879552, demonstrated that the moiety degrades hydrolytically under high pH conditions.[1]
-
Solubility: The protonated (salt) form of the amine is typically much more water-soluble than the unprotonated (free base) form. If you are working with an aqueous solution and increase the pH, you may observe the compound precipitating out as the free base. Conversely, poor solubility in an acidic medium is less likely but could indicate interaction with buffer salts. Therefore, a pH range of 4.0 to 6.0 is often a good starting point for balancing stability (keeping the amine protonated) and solubility.
Q4: Is this compound sensitive to light, and what precautions are necessary?
A4: Yes, compounds with aromatic rings and amine groups should always be presumed to be photosensitive until proven otherwise.[7] Exposure to light, especially UV radiation, can provide the energy to initiate degradation reactions, a process known as photolysis.[12]
Recommended Precautions:
-
Use Protective Containers: Always prepare and store solutions in amber glass vials or flasks to block UV and short-wavelength visible light.
-
Wrap Containers: For clear containers or during experimental setups where amberware is not feasible, wrap the vessel securely in aluminum foil.
-
Conduct Controlled Studies: To definitively determine photosensitivity, a formal photostability study as described in the ICH Q1B guideline is required.[8][13] This involves exposing the solution to a controlled, measured amount of light (e.g., 1.2 million lux hours of visible light and 200 watt hours/square meter of UV-A light) while keeping a "dark control" sample wrapped in foil at the same temperature.[9][13] Comparing the degradation in the exposed sample to the dark control isolates the effect of light from thermal degradation.[13]
Experimental Protocols & Data
To empower your stability investigations, we provide the following validated starting protocols and reference data.
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally stress the compound to identify its degradation pathways, which is a crucial step in developing a stability-indicating analytical method.[10][11]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Solvent (e.g., Acetonitrile:Water 50:50)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter, volumetric flasks, amber vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in the chosen solvent.
-
Control Sample (T=0): Dilute the stock solution to a final concentration of ~100 µg/mL. Analyze immediately via HPLC to establish the initial purity profile.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Store at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Store at room temperature for 4 hours. Note: Basic conditions often cause faster degradation for amines.[3]
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a sample of the stock solution at 80°C for 48 hours, protected from light.
-
Photolytic Degradation: Place a sample of the stock solution in a clear vial inside a photostability chamber. Expose to ICH Q1B recommended light conditions.[8] Simultaneously, place a control sample wrapped in aluminum foil in the same chamber.
-
Sample Analysis: After the designated stress period, cool samples to room temperature. If necessary, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to the target concentration (~100 µg/mL) and analyze by HPLC.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control (T=0) sample. Aim for 5-20% degradation of the main peak for meaningful results.[11]
| Stress Condition | Reagents/Conditions | Expected Outcome | Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Low to moderate degradation | Acid-catalyzed hydrolysis |
| Base Hydrolysis | 0.1 M NaOH, RT | Moderate to high degradation | Base-catalyzed hydrolysis, potential ring-opening[1] |
| Oxidation | 3% H₂O₂, RT | Moderate to high degradation | Oxidation of the primary amine[2][4] |
| Thermal | 80°C | Low degradation | Thermolysis |
| Photolysis | ICH Q1B Light Exposure | Degradation likely | Photochemical reactions[7][12] |
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To quantify this compound and separate it from its potential degradation products.
Instrumentation & Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm and 254 nm (monitor both for best sensitivity).
Sample Preparation:
-
Dilute the sample to be analyzed to an appropriate concentration (e.g., 100 µg/mL) using the initial mobile phase composition (90% A, 10% B).
-
Filter the solution through a 0.45 µm syringe filter before injection to protect the column.[14]
Under basic conditions, the cyclopropylamine moiety can undergo hydrolytic ring opening. The diagram below illustrates a plausible (though simplified) pathway.
Caption: A simplified diagram of potential hydrolytic ring-opening of the cyclopropylamine moiety.
References
- Amine Degradation. (2026, February 3).
- Photostability and Stress Testing. (2025, September 10). WMINOLAB.
- ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
- Tønnesen, H. H. (2001). Photostability and Photostabilization of Drugs and Drug Products. SciSpace.
- Knowles, G. P., et al. (2014). Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability.
- Photostability. (n.d.). SGS.
- Chen, S. (2011). Oxidative degradation of amine solvents for C02 capture.
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
- Cook, A. M., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine: the steps to ring cleavage. Biochemical Journal.
- Freeman, A. C., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences.
- Meet the expert: The Importance of Photostability Testing. (2023, July 19). Sampled.
- Usman, M., et al. (2024). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. ACS Omega.
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). LinkedIn.
- Cook, A. M., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. PMC, NIH.
- Abidli, I., et al. (2025). Mechanistic insights into the oxidative degradation of amine-containing CO2 adsorbents. Environmental Research.
- Tang, W., et al. (2004). Free radical mechanism of cyclopropylamine ring opening: insights into trovafloxacin-induced hepatotoxicity.
- Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
- CHEMICAL STABILITY OF DRUGS. (2024). IIP Series.
- Technical Support Center: Optimizing pH for EDC/NHS Reactions. (n.d.). Benchchem.
- Cyclopropylamine. (n.d.). Santa Cruz Biotechnology.
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
- Majumdar, S., & Sloan, K. B. (2009). Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers.
- van der Poel, E. M., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. PMC, NIH.
- M.N., M., & M.Z., I. (2015).
- Cyclopropyl(phenyl)methanamine. (n.d.). PubChem.
- Sexton, A., & Sim, A. (2014). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Greenhouse Gases: Science and Technology, 4(6), 707-733.
- Application Notes & Protocols: Handling and Storage of Reactive Cyclopropenes. (n.d.). Benchchem.
- (2-(2,5-Dimethoxyphenyl)cyclopropyl)methanamine. (n.d.). ChemScene.
- Lee, H., et al. (2025).
- (R)-Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride. (n.d.). Selleck Chemicals.
- [1-(3-chlorophenyl)cyclopropyl]methanamine (CAS 115816-31-4). (n.d.). Fluorochem.
- A Comparative Guide to Analytical Methods for 3,5-Dichloropyridine Quantific
- Lozano, A., et al. (n.d.). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. EURL-FV.
- Process for the manufacture of cyclopropylamine. (n.d.).
- Sonesson, C., et al. (1996). trans-2-Aryl-N,N-dipropylcyclopropylamines: synthesis and interactions with 5-HT(1A) receptors. Journal of Medicinal Chemistry, 39(13), 2580-2591.
- Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. (n.d.). Merck Millipore.
- CYCLOPROPYLAMINE. (n.d.).
- Sharma, S., et al. (2025). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
Sources
- 1. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. researchgate.net [researchgate.net]
- 4. Amine Degradation → Term [climate.sustainability-directory.com]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. Mechanistic insights into the oxidative degradation of amine-containing CO2 adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Photostability | SGS [sgs.com]
- 10. onyxipca.com [onyxipca.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. wminolab.com [wminolab.com]
- 13. 3 Important Photostability Testing Factors [sampled.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting poor peak shape in HPLC analysis of dichlorophenyl cyclopropylamines
Executive Summary & Diagnostic Workflow
The Challenge:
Dichlorophenyl cyclopropylamines present a "perfect storm" for reverse-phase chromatography. The cyclopropylamine moiety is a strong base (pKa
Poor peak shape in this class is rarely a random error; it is usually a symptom of secondary silanol interactions (tailing) or solvent mismatch (fronting/splitting).
Interactive Troubleshooting Path
Use the following logic gate to diagnose your specific issue before proceeding to the protocols.
Figure 1: Diagnostic logic tree for isolating the root cause of peak distortion in basic amine analysis.
Module A: The "Tailing" Phenomenon (Secondary Interactions)
Symptom: The peak rises sharply but returns to baseline slowly (Shark-fin shape). USP Tailing Factor (
The Mechanism:
At pH 3-4 (standard LC-MS conditions), the cyclopropylamine nitrogen is protonated (
Figure 2: Mechanism of peak tailing caused by cation-exchange interactions between the protonated amine and ionized surface silanols.
Protocol 1: Mobile Phase Optimization
The choice of acid modifier is the primary lever for controlling peak shape.
| Modifier | pKa | Effect on Basics | MS Compatibility | Recommendation |
| Formic Acid | 3.75 | Weak. Often insufficient to suppress silanols. Causes tailing on older C18s. | Excellent | Use only with CSH/Hybrid columns. |
| TFA (Trifluoroacetic Acid) | 0.23 | Strong. Forms ion-pairs with amines, masking the charge. sharpens peaks significantly. | Poor (Signal Suppression) | Use for UV-only methods or <0.05% for MS. |
| DFA (Difluoroacetic Acid) | 1.2 | Moderate. A compromise between TFA's shape and Formic's signal. | Good | Recommended for LC-MS if Formic fails. |
| High pH (NH₄OH) | 9-10 | Neutralizing. De-protonates the amine ( | Good | Best for peak shape but requires Hybrid columns. |
Expert Insight: For dichlorophenyl cyclopropylamines, High pH is often superior because it neutralizes the basic nitrogen, allowing the separation to be driven purely by the hydrophobicity of the dichlorophenyl group.
Module B: The "Fronting/Splitting" Phenomenon (Solvent Effect)
Symptom: The peak appears split, double-humped, or has a shoulder on the front (left) side. Cause: The sample diluent is "stronger" (more organic) than the initial mobile phase.
Dichlorophenyl derivatives are lipophilic, so researchers often dissolve them in 100% Methanol or Acetonitrile. When this plug enters a mobile phase of 95% Water, the drug precipitates or travels faster than the mobile phase at the head of the column.
Protocol 2: Correcting Solvent Mismatch
The "Sandwich" Injection Method: If solubility limits you to using 100% organic diluent, use this injection program to mitigate the effect:
-
Draw Air Gap: 2 µL
-
Draw Weak Solvent: 5 µL (e.g., 90% Water / 10% ACN)
-
Draw Sample: X µL (Analyte in 100% ACN)
-
Draw Weak Solvent: 5 µL
-
Inject
Why this works: The weak solvent plugs mix with the sample in the loop/needle, effectively diluting it before it hits the column bed.
Frequently Asked Questions (FAQ)
Q1: I cannot use TFA because I am doing mass spectrometry. My peaks are still tailing with Formic Acid. What is the fix? A: You must change the stationary phase. Standard silica C18 columns rely on the acid to suppress silanols. If you cannot use a strong acid (TFA), you must use a column with a Charged Surface Hybrid (CSH) or an Embedded Polar Group (EPG) .
-
Recommendation: Waters XSelect CSH C18 or Agilent Poroshell HPH. These surfaces are slightly positively charged, repelling the protonated amine and preventing the interaction shown in Figure 2.
Q2: Why does my dichlorophenyl cyclopropylamine peak split only when I inject larger volumes? A: This is classic Volume Overload combined with the solvent effect. The dichlorophenyl group is very hydrophobic. If dissolved in ACN, the molecules "race" through the column until the ACN is diluted by the mobile phase.
-
Fix: Reduce injection volume to <5 µL or dilute the sample with water until the organic content matches your starting gradient (e.g., 50% Water / 50% ACN).
Q3: Can I use Triethylamine (TEA) to fix the tailing? A: TEA is a "legacy" method. It works by competing for the silanol sites (sacrificial base). However, it is not recommended for modern LC-MS due to severe ion source contamination and signal suppression. Use High pH buffers (Ammonium Bicarbonate) instead.
References
-
McCalley, D. V. (2023). Understanding and Managing Peak Shape for Basic Solutes in Reversed-Phase HPLC. Chemical Communications. Link
-
Waters Corporation. (2021). Troubleshooting Peak Shape Problems in HPLC: A Guide for Basic Compounds. Waters Application Notes. Link
-
Agilent Technologies. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent Technical Support. Link
-
Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity.[2][3][4] LCGC North America.[2] Link
-
BenchChem. (2025).[5] How to resolve poor peak shape for Cyclopropylamine-d5 in HPLC. Technical Guide.[5] Link
Sources
Technical Support Center: Minimizing Epimerization During the Synthesis of Chiral Cyclopropylamines
Welcome to the technical support center dedicated to addressing a critical challenge in modern synthetic chemistry: the preservation of stereochemical integrity during the synthesis of chiral cyclopropylamines. These valuable motifs are prevalent in a wide array of pharmaceuticals and agrochemicals, making their stereocontrolled synthesis a topic of paramount importance.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that can arise during the synthesis of chiral cyclopropylamines, leading to a loss of stereochemical purity through epimerization.
Problem 1: Significant Epimerization Detected in the Final Product
Possible Causes and Solutions:
-
Inappropriate Base Selection: The choice of base is often a primary contributor to epimerization. Strong, non-sterically hindered bases can deprotonate the stereogenic center, leading to racemization or epimerization.[4][5][6]
-
Troubleshooting Steps:
-
Switch to a Weaker Base: If the reaction mechanism allows, opt for a milder base that can facilitate the desired transformation without causing significant deprotonation at the chiral center.
-
Employ a Sterically Hindered Base: Bases with significant steric bulk may be less likely to access the proton at the stereocenter, thus minimizing epimerization.
-
Careful Stoichiometry: Use the minimum effective amount of base to drive the reaction to completion. Excess base can increase the rate of epimerization.
-
-
-
Elevated Reaction Temperature or Prolonged Reaction Times: Thermodynamic equilibrium, which may favor the undesired epimer, can be reached under harsh conditions.[4]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Running the reaction at reduced temperatures can favor the kinetically controlled product, which is often the desired stereoisomer.[4] Be prepared for a potential increase in reaction time.
-
Optimize Reaction Time: Monitor the reaction progress closely using techniques like TLC, LC-MS, or chiral HPLC to identify the point of maximum yield for the desired product before significant epimerization occurs.[7][8]
-
-
-
Solvent Effects: The polarity of the solvent can influence the rate of epimerization. Polar solvents can stabilize charged intermediates that may be involved in the epimerization pathway.[6][9]
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with a range of solvents with varying polarities. Aprotic, non-polar solvents are often a good starting point for minimizing epimerization.
-
Co-solvent Systems: In some cases, the addition of a polar aprotic co-solvent can surprisingly suppress isomerization.[2]
-
-
Problem 2: Epimerization Occurring During Workup or Purification
Possible Causes and Solutions:
-
Acidic or Basic Conditions During Workup: Exposure of the chiral cyclopropylamine to acidic or basic aqueous solutions during extraction can lead to epimerization.
-
Troubleshooting Steps:
-
Neutralize Carefully: Ensure that any acidic or basic reagents are carefully neutralized before workup.
-
Minimize Contact Time: Perform extractions and washes as quickly as possible to reduce the exposure time to potentially harmful pH conditions.
-
Use a Buffered System: If possible, use buffered aqueous solutions for the workup to maintain a pH range where the product is stable.
-
-
-
Silica Gel-Mediated Epimerization: The acidic nature of standard silica gel can catalyze epimerization during column chromatography.
-
Troubleshooting Steps:
-
Deactivate Silica Gel: Treat the silica gel with a base, such as triethylamine, before packing the column. A common practice is to use a solvent system containing a small percentage (e.g., 1-2%) of triethylamine.
-
Use Alternative Stationary Phases: Consider using neutral alumina or other less acidic stationary phases for purification.
-
Flash Chromatography: Employing flash chromatography can reduce the contact time of the compound with the stationary phase.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of epimerization in chiral cyclopropylamine synthesis?
The most common mechanism involves the deprotonation of the proton at the stereogenic carbon atom by a base, leading to the formation of a planar carbanion or a rapidly inverting pyramidal carbanion.[5][6] Reprotonation of this intermediate can occur from either face, resulting in a mixture of epimers. The acidity of this proton is often enhanced by adjacent electron-withdrawing groups.
Caption: Base-catalyzed epimerization mechanism.
Q2: How does the choice of nitrogen-protecting group influence epimerization?
Nitrogen-protecting groups play a crucial role in the stability and reactivity of the cyclopropylamine.[10][11][12]
-
Electron-Withdrawing Groups (e.g., Boc, Cbz, Fmoc): These groups can increase the acidity of the proton at the stereogenic center, making the compound more susceptible to base-catalyzed epimerization.[10][13]
-
Steric Bulk: A bulky protecting group can sterically hinder the approach of a base to the proton at the chiral center, thereby reducing the rate of epimerization.
| Protecting Group | Electronic Effect | Steric Hindrance | Susceptibility to Epimerization |
| Boc | Electron-withdrawing | Moderate | Moderate |
| Cbz | Electron-withdrawing | Moderate | Moderate |
| Fmoc | Electron-withdrawing | High | Can be lower due to bulk |
| Sulfinamide | Chiral Auxiliary | High | Can provide high diastereoselectivity |
Table 1. Influence of common nitrogen-protecting groups on epimerization.
Q3: Are there specific synthetic methods that are inherently less prone to epimerization?
Yes, certain synthetic strategies are designed to maintain stereochemical integrity.
-
Asymmetric Cyclopropanation: Methods that create the chiral cyclopropane ring with high enantioselectivity, such as those using chiral catalysts, can be very effective.[2]
-
Kulinkovich-type Reactions: These reactions, applied to amides and nitriles, can provide access to cyclopropylamines with good stereocontrol.[1]
-
Synthesis from Chiral Precursors: Starting with an enantiomerically pure precursor, such as a cyclopropanol, and converting it to the amine can be a robust strategy.[14][15][16] For instance, the reaction of a cyclopropanol with a sulfinamide in the presence of a base and a Zn(II) salt can proceed with high diastereoselectivity.[14][15][16]
Caption: Decision workflow for synthetic strategy.
Q4: What are the recommended analytical techniques for determining the epimeric ratio?
Accurate determination of the epimeric ratio is crucial for assessing the success of a stereoselective synthesis.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for separating and quantifying enantiomers and diastereomers.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Chiral Shift Reagents: These reagents can be added to the NMR sample to induce chemical shift differences between the signals of the two epimers.[7]
-
Chiral Derivatizing Agents: Reacting the cyclopropylamine mixture with a chiral derivatizing agent, such as Mosher's acid, creates diastereomers that can often be distinguished by NMR.[7]
-
-
Gas Chromatography (GC) on a Chiral Stationary Phase: This technique is suitable for volatile cyclopropylamine derivatives.[7]
Experimental Protocol: Deactivation of Silica Gel for Chromatography
This protocol describes a standard procedure for deactivating silica gel to minimize on-column epimerization.
Materials:
-
Silica gel (for column chromatography)
-
Eluent (e.g., hexanes/ethyl acetate mixture)
-
Triethylamine (Et₃N)
Procedure:
-
Prepare the Slurry: In a fume hood, weigh the required amount of silica gel into a beaker.
-
Prepare the Eluent: Prepare the desired eluent system for your chromatography. Add triethylamine to the eluent to a final concentration of 1-2% (v/v).
-
Mix: Carefully add the triethylamine-containing eluent to the silica gel to form a slurry.
-
Pack the Column: Gently pour the slurry into the chromatography column and allow it to pack under a positive pressure of air or nitrogen.
-
Equilibrate: Run several column volumes of the triethylamine-containing eluent through the packed column to ensure it is fully equilibrated before loading your sample.
-
Load and Elute: Dissolve your crude product in a minimum amount of the eluent (without triethylamine for better binding) and load it onto the column. Elute with the triethylamine-containing eluent system.
References
- Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides | Organic Letters - ACS Public
- Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides - American Chemical Society.
- Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides - American Chemical Society - Figshare.
-
Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review | Request PDF - ResearchGate. [Link]
-
Advances in the Synthesis of Cyclopropylamines - PubMed. [Link]
-
Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide. … - ResearchGate. [Link]
- US5536815A - Cyclopropyl based O- and N- and S-protecting groups - Google P
-
Protective Groups - Organic Chemistry Portal. [Link]
-
Epimerization of Peptide. [Link]
- EP0205403B1 - Process for the manufacture of cyclopropylamine - Google P
-
Appendix 6: Protecting groups - Oxford Learning Link. [Link]
-
Protecting Groups - Lokey Lab Protocols - Wikidot. [Link]
-
Syntheses of Biologically Active 2-Arylcyclopropylamines | Request PDF - ResearchGate. [Link]
-
Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis. [Link]
-
Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC. [Link]
-
New and easy route to primary cyclopropylamines from nitriles - Organic Chemistry Portal. [Link]
-
Epimers and Epimerization - YouTube. [Link]
-
Solvent–Less Environmentally Benign Amino Ester, Amide, and Peptide Synthesis Enabled by Resonant Acoustic Mixing - ChemRxiv. [Link]
-
Protecting Groups in Organix Synthesis - Ready Lab - UT Southwestern, Dallas, Texas. [Link]
-
Proposed mechanism of base catalyzed epimerization - ResearchGate. [Link]
-
Circular dichroism of multi-component assemblies for chiral amine recognition and rapid ee determination - Chemical Science (RSC Publishing). [Link]
-
Epimerisation in Peptide Synthesis - MDPI. [Link]
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - Beilstein Journals. [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing. [Link]
-
Metabolism of cyclopropyl groups - Hypha Discovery Blogs. [Link]
-
ANALYTICAL CHIRAL SEPARATION METHODS. [Link]
-
Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - MDPI. [Link]
- US5032687A - Process for the preparation of cyclopropylamine - Google P
-
Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - Dhaka University Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. Advances in the Synthesis of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 8. dujps.com [dujps.com]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. US5536815A - Cyclopropyl based O- and N- and S-protecting groups - Google Patents [patents.google.com]
- 11. Protective Groups [organic-chemistry.org]
- 12. learninglink.oup.com [learninglink.oup.com]
- 13. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. acs.figshare.com [acs.figshare.com]
Assay Development Support Center: Reducing Non-Specific Binding (NSB)
Welcome to the Technical Support Center. Current Status: System Operational Operator: Senior Application Scientist (Immunoassay & Surface Chemistry Division)
You are likely here because your signal-to-noise ratio is compromising your data integrity. Non-specific binding (NSB) is not just "background noise"; it is a thermodynamic inevitability where assay components interact with surfaces or non-target molecules via hydrophobic adsorption, electrostatic attraction, or cross-reactivity.[1]
This guide moves beyond generic advice ("add more BSA") and provides a causal analysis of NSB, offering self-validating protocols to eliminate it.
Module 1: Surface & Matrix Interference (The "Container" Problem)
The Logic: Most NSB in plate-based or bead-based assays stems from the hydrophobic nature of polystyrene or the electrostatic charge of the solid phase. If you do not thermodynamically "outcompete" these interactions, your reagents will stick to the walls, not the target.
Q: How do I select the correct blocking buffer for my specific target?
A: There is no "universal" blocker. The choice depends strictly on your detection system (Biotin/Streptavidin vs. HRP/AP) and your target (Phosphoprotein vs. General).
Use the following logic gate to determine your starting blocker.
Figure 1: Decision matrix for selecting blocking buffers based on assay constraints. Note that milk interferes with phosphoprotein detection due to endogenous casein and biotin-streptavidin systems due to endogenous biotin.[2]
Comparison of Common Blocking Agents
| Blocker | Mechanism | Pros | Cons | Recommended Conc.[3][4] |
| Non-Fat Dry Milk | Complex protein mix; coats hydrophobic surfaces. | Cheapest; very efficient blocking due to molecular diversity. | DO NOT USE for phosphoproteins (contains casein) or Biotin assays. | 2% - 5% (w/v) |
| BSA (Bovine Serum Albumin) | Single globular protein; binds hydrophobic sites. | Compatible with phosphoproteins and biotin. | Less efficient than milk; batch-to-batch variability; may contain bovine IgG (cross-reactivity). | 1% - 3% (w/v) |
| Fish Gelatin | Linear protein polymer; steric hindrance. | Zero cross-reactivity with mammalian antibodies (great for anti-mouse/rabbit assays). | Weaker blocker for highly hydrophobic plates; contains endogenous biotin. | 0.1% - 5% (w/v) |
| Tween-20 | Non-ionic detergent; solubilizes loosely bound proteins. | Essential wash additive; disrupts low-affinity hydrophobic bonds. | Critical Micelle Concentration (CMC) awareness is vital. High conc. (>0.1%) can strip specific binding. | 0.05% (v/v) |
Module 2: The "Hook Effect" & Heterophiles (The "Molecule" Problem)
The Logic: Sometimes the background isn't the plate—it's the sample. Clinical samples (serum/plasma) often contain Heterophilic Antibodies (e.g., HAMA - Human Anti-Mouse Antibodies) or Rheumatoid Factor (RF).[5] These can bridge your capture and detection antibodies even in the absence of analyte, causing massive false positives.[5]
Q: My standard curve looks fine, but patient samples show high signal in negative controls. Why?
A: You likely have HAMA interference. The patient's antibodies are binding to your assay antibodies (usually raised in mouse or rabbit).
Mechanism of Interference: Heterophilic antibodies are poly-specific.[5] In a sandwich ELISA, they bind the Fc region of the Capture Antibody and the Fc region of the Detection Antibody, creating a "bridge" that mimics the analyte.[6]
Figure 2: Mechanism of Heterophilic Antibody (HAMA) interference creating false positives by bridging capture and detection antibodies, and the neutralization strategy using Heterophilic Blocking Reagents (HBR).
Troubleshooting Protocol: The "Spike-Recovery" Test
To confirm matrix interference (NSB from serum components):
-
Spike a known amount of recombinant analyte into the problem serum.
-
Measure recovery against the standard curve buffer.
-
Result: If recovery is <80% or >120%, you have matrix interference.
-
Fix: Add Heterophilic Blocking Reagent (HBR) or irrelevant mouse IgG (10-50 µg/mL) to your sample diluent to "soak up" the HAMA [1, 5].
Module 3: Assay-Specific Strategies
Surface Plasmon Resonance (SPR)
Issue: "Sticky" compounds or bulk refractive index shifts masking binding.[7] Technical Fix:
-
The "Zero-Ligand" Control: Always run analyte over a flow cell without ligand (or with an irrelevant protein like BSA immobilized) to quantify surface NSB [1, 7].
-
Solubility Limit: Many small molecules aggregate at high concentrations. Ensure your running buffer contains 0.05% Tween-20 (P20) and your DMSO concentration is perfectly matched between sample and running buffer (typically 1-5%) [1].
-
Charge Shielding: If the analyte is positively charged and the chip is Carboxyl-dextran (negatively charged), add 300-500 mM NaCl to the running buffer to disrupt electrostatic NSB [1, 3].
Western Blotting
Issue: Splotchy, uneven background. Technical Fix:
-
Membrane Hydration: PVDF membranes are hydrophobic. If parts dry out during incubation, antibodies will bind irreversibly to those spots. Keep the container covered and rocking.
-
Tween-20 Timing: Do not add Tween-20 to the blocking step if using fluorescent antibodies (can cause auto-fluorescence artifacts). Add it only to the wash steps [13].
-
Secondary Antibody Aggregation: Spin down your secondary antibody (10,000 x g for 10 min) before dilution to remove aggregates that cause "speckles" [4].
Protocol: The Checkerboard Block Optimization
Do not guess. Titrate.
Objective: Determine the optimal blocker concentration and wash stringency for a new ELISA.
Materials:
-
Blockers: BSA (1%, 3%), Non-Fat Milk (2%, 5%).
-
Wash Buffer: PBS + 0.05% Tween-20 (Low Stringency) vs. PBS + 0.1% Tween-20 + 300mM NaCl (High Stringency).
Workflow:
-
Coat plate with Capture Antibody (standard conc.).
-
Block columns 1-3 with BSA 1%, columns 4-6 with BSA 3%, columns 7-9 with Milk 2%, columns 10-12 with Milk 5%.
-
Incubate 1-2 hours.
-
Apply Sample:
-
Rows A-D: "Zero" analyte (Buffer only). This measures pure NSB.
-
Rows E-H: High standard analyte.
-
-
Wash: Use "Low Stringency" for left half of plate, "High Stringency" for right half.
-
Read Signal.
Analysis:
Calculate the Signal-to-Noise Ratio (S/N) for each condition:
References
-
Nicoya Lifesciences. (2020). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. [Link]
-
Wikipedia. Heterophile antibody. [Link]
-
Technology Networks. (2015). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. [Link]
-
Bio-Rad. Western Blot Doctor™ — Blot Background Problems. [Link]
-
Shenzhen Sekbio. (2025). Combatting Heterophilic Antibody Interference: The Role of HBR. [Link][6]
-
Amerigo Scientific. Understanding and Controlling Non-Specific Binding in SPR Experiments. [Link]
-
DKSH. (2024). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. [Link]
-
Clongene Biotech. (2024). What is the heterophilic antibody blocking reagent? [Link]
-
Bitesize Bio. (2025).[2] Block, Stock and Barrel – A Guide to Choosing Your Blocking Buffer. [Link]
-
ProQuest. Study on Screening of Optimal Blocking Buffer and Sample Diluent for ELISA. [Link][8]
Sources
- 1. technologynetworks.com [technologynetworks.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. antibodiesinc.com [antibodiesinc.com]
- 6. clongene.com [clongene.com]
- 7. Reducing Non-Specific Binding [reichertspr.com]
- 8. Study on Screening of Optimal Blocking Buffer and Sample Diluent for ELISA - ProQuest [proquest.com]
Technical Support Center: Managing Reactive Metabolite Formation of Cyclopropylamines
The inclusion of a cyclopropylamine moiety is a common strategy in medicinal chemistry to enhance potency and fine-tune physicochemical properties.[1] However, this structural motif is also associated with a significant risk of metabolic bioactivation, leading to the formation of reactive metabolites (RMs). These RMs can covalently bind to cellular macromolecules, a phenomenon linked to idiosyncratic adverse drug reactions (IADRs), including hepatotoxicity.[2] This guide provides in-depth technical support for researchers in drug development to anticipate, identify, and mitigate challenges related to the metabolic bioactivation of cyclopropylamines.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the investigation of cyclopropylamine metabolism.
Q1: Why are cyclopropylamines a concern in drug metabolism studies?
A1: Cyclopropylamines can undergo cytochrome P450 (CYP)-mediated oxidation, which can lead to the formation of highly reactive, ring-opened intermediates.[1][2] These intermediates, such as carbon-centered radicals and α,β-unsaturated aldehydes, can form covalent adducts with proteins, a potential mechanism for drug-induced toxicity.[2] A well-known example is the antibiotic trovafloxacin, where the cyclopropylamine moiety was implicated in its associated hepatotoxicity.[2]
Q2: What is the primary mechanism of cyclopropylamine bioactivation?
A2: The bioactivation typically involves an initial one-electron oxidation at the nitrogen atom by a CYP enzyme, which can be followed by the cleavage of the strained cyclopropyl ring.[3] This process can generate reactive species that are not easily detoxified.[4][5]
Q3: What are the most common in vitro systems for studying cyclopropylamine metabolism?
A3: Human liver microsomes (HLM) are a standard and cost-effective model, rich in CYP enzymes, for initial screening.[6] For a more comprehensive assessment, suspension hepatocytes are preferred as they contain a fuller complement of both Phase I and Phase II metabolic enzymes and cofactors.[6]
Q4: What is a "trapping agent" and why is it necessary?
A4: Reactive metabolites are often too unstable and short-lived to be detected directly.[7] A trapping agent is a nucleophilic molecule added to the incubation that reacts with the electrophilic RM to form a stable, detectable adduct. Glutathione (GSH) is the most commonly used trapping agent for "soft" electrophiles, while cyanide is used for "hard" electrophiles like iminium ions.[7][8]
Q5: My LC-MS/MS analysis shows a mass shift corresponding to a GSH adduct, but the signal is weak. What could be the issue?
A5: Several factors could contribute to a weak signal. The compound may have low metabolic turnover, the specific CYP isozyme responsible for bioactivation may be expressed at low levels in your system, or the reactive intermediate may be too reactive and bind to microsomal proteins before it can be trapped by GSH. It's also possible that the ionization efficiency of the adduct is poor.
Q6: I am not detecting any GSH adducts. Does this mean my compound is safe?
A6: Not necessarily. The absence of a GSH adduct could mean that no reactive metabolite is formed, or that the reactive species is a "hard" electrophile that does not readily react with GSH. In such cases, repeating the experiment with a "hard" nucleophile like potassium cyanide (KCN) is recommended.[7][8] Additionally, some reactive metabolites may not be efficiently trapped and could still pose a risk.
Part 2: Troubleshooting Guides
This section provides structured guidance for overcoming common experimental hurdles.
Experimental Design & Setup
| Problem | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| No or low formation of metabolites (parent compound remains high). | Insufficient enzyme activity. | Ensure the use of high-quality, active liver microsomes or hepatocytes. Confirm the activity of the enzyme system with a known positive control substrate. | The rate of metabolism is directly dependent on the concentration and activity of the metabolic enzymes. |
| Low substrate concentration. | Increase the substrate concentration. However, be mindful of potential substrate inhibition at higher concentrations. | Enzyme kinetics are concentration-dependent. Below the Michaelis-Menten constant (Km), the rate of reaction is often proportional to the substrate concentration. | |
| Incorrect cofactor concentration. | Ensure NADPH is freshly prepared and used at an optimal concentration (typically 1 mM for microsomes). | NADPH is the essential electron donor for CYP450-mediated reactions. Its depletion will halt metabolism. | |
| High variability between replicate experiments. | Inconsistent pipetting of reagents. | Use calibrated pipettes and ensure thorough mixing of all stock solutions and reaction mixtures. | Accurate and precise reagent addition is fundamental for reproducible experimental outcomes. |
| Degradation of the test compound or trapping agent. | Assess the chemical stability of the test compound and trapping agents in the incubation buffer without enzymes. | Non-enzymatic degradation can be mistaken for metabolism, leading to inaccurate results. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for samples, or ensure proper sealing and a humidified incubation environment. | Evaporation from the outer wells can concentrate reactants and alter reaction conditions. |
Sample Incubation & Preparation
| Problem | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Suspected artifactual peaks in LC-MS/MS analysis. | Contaminants in solvents or reagents. | Use high-purity solvents and reagents. Run a "blank" incubation (without the test compound) to identify background peaks. | Contaminants can interfere with the analysis and be misidentified as metabolites or adducts. For instance, propionaldehyde from ether extraction has been reported to form artifactual adducts.[9] |
| Non-enzymatic reactions. | Include a control incubation without NADPH to distinguish between enzymatic and non-enzymatic processes. | NADPH-independent reactions are not CYP-mediated and represent chemical degradation or reactions with other components.[10] | |
| Low recovery of the parent compound and no detectable adducts. | The reactive metabolite is highly reactive and binds to proteins. | Consider performing a covalent binding study using a radiolabeled compound to quantify the extent of protein adduction. | Highly reactive metabolites may bind irreversibly to proteins in the incubation matrix before they can be trapped. |
| The adduct is unstable. | Analyze samples immediately after quenching the reaction. Investigate the stability of the adduct in the final sample matrix. Some adducts, like certain thiazolidines, can be unstable.[11][12] | Delayed analysis can lead to the degradation of unstable adducts, resulting in their non-detection. |
Data Analysis & Interpretation
| Problem | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Difficulty confirming the identity of a putative GSH adduct. | In-source fragmentation or ambiguous MS/MS spectrum. | Utilize high-resolution mass spectrometry (HRMS) for accurate mass measurement to confirm the elemental composition.[10] Look for the characteristic neutral loss of pyroglutamic acid (129 Da) in positive ion mode MS/MS. | HRMS provides high confidence in the identification of metabolites. The neutral loss of 129 Da is a hallmark fragmentation pattern for GSH conjugates. |
| Multiple potential sites of GSH conjugation. | Employ advanced MS techniques (e.g., MS^n) and consider NMR for definitive structural elucidation if sufficient material can be generated. | Complex molecules may have multiple sites of bioactivation, leading to isomeric adducts that require sophisticated analytical methods for differentiation. | |
| Detection of unexpected adducts (e.g., Cys-Gly instead of GSH). | Degradation of the GSH adduct. | This can occur with certain reactive intermediates. Characterize the fragmentation pattern carefully. The formation of Cys-Gly adducts has been reported and can indicate an unstable initial GSH conjugate.[11][12] | The initial GSH adduct can undergo further reactions or degradation, leading to the formation of smaller peptide adducts. |
| False positives in neutral loss scans. | Nominal mass instruments can incorrectly flag co-eluting species with a similar mass loss. | Use HRMS to perform an exact mass neutral loss scan. This significantly reduces the potential for false positives. | HRMS provides the specificity needed to distinguish the true neutral loss of pyroglutamic acid from other isobaric losses. |
Part 3: Key Experimental Protocols
Protocol: Glutathione (GSH) Trapping of Reactive Metabolites
This protocol provides a general framework for screening for the formation of GSH-trappable reactive metabolites in human liver microsomes.
Materials:
-
Test compound (10 mM stock in DMSO)
-
Human Liver Microsomes (20 mg/mL stock)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH (100 mM stock in buffer, freshly prepared)
-
Glutathione (GSH) (100 mM stock in buffer, freshly prepared)
-
Acetonitrile with 0.1% formic acid (for quenching)
-
Positive control (e.g., Ticlopidine)[10]
Procedure:
-
Prepare Incubation Mixtures: In separate microcentrifuge tubes, prepare the following incubation mixtures (final volume 200 µL):
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Add NADPH solution (final concentration 1 mM) to the "+NADPH" tubes to start the reaction.
-
Incubation: Incubate all tubes at 37°C for 60 minutes in a shaking water bath.
-
Quench Reaction: Stop the reaction by adding 400 µL of ice-cold acetonitrile with 0.1% formic acid.
-
Protein Precipitation: Vortex the tubes and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Sample Analysis: Transfer the supernatant to LC-MS vials for analysis.
LC-MS/MS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer.
-
Monitor for the expected mass of the parent compound + GSH adduct (addition of 305.068 Da).
-
Perform data-dependent MS/MS on any potential adduct peaks, looking for the characteristic neutral loss of 129.0425 Da.[13]
Protocol: Cyanide (CN) Trapping for Iminium Ion Detection
This protocol is designed to trap "hard" electrophilic intermediates like iminium ions, which may not be efficiently trapped by GSH.[8]
Materials:
-
Same as GSH protocol, but replace GSH with Potassium Cyanide (KCN).
-
CAUTION: KCN is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.
Procedure:
-
Prepare Incubation Mixtures: Prepare incubation mixtures similar to the GSH protocol, but with the following modifications:
-
Test Incubation (+NADPH):
-
Phosphate Buffer
-
Human Liver Microsomes (final concentration 1 mg/mL)
-
Test Compound (final concentration 10-50 µM)
-
KCN (final concentration 1-5 mM)
-
-
Negative Control (-NADPH): Same as above, but replace the NADPH solution with buffer.
-
-
Pre-incubation, Initiation, Incubation, and Quenching: Follow the same steps as the GSH protocol.
-
Sample Analysis: Transfer the supernatant to LC-MS vials for analysis.
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS.
-
Monitor for the expected mass of the parent compound + CN adduct (addition of 25.007 Da, accounting for the loss of 2 hydrogens).
-
Perform data-dependent MS/MS on potential adduct peaks to confirm the structure.
Part 4: Mechanistic Insights & Visualizations
Diagram: Bioactivation Pathway of Cyclopropylamines
Caption: A systematic workflow for the detection and identification of reactive metabolites.
Part 5: References
-
Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
He, L., et al. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology, 21(3), 664-673. [Link]
-
Ju, C., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Pharmacology, 8, 37. [Link]
-
Waters Corporation. (n.d.). Reactive Metabolism and New Screening Methodology Using Exact Mass Neutral Loss UPLC-MS/MS. [Link]
-
Park, B. K., et al. (2011). Managing the challenge of chemically reactive metabolites in drug development. Nature Reviews Drug Discovery, 10(4), 292-306. [Link]
-
Waters Corporation. (n.d.). Reactive Metabolism and New Screening Methodology Using Exact Mass Neutral Loss UPLC-MS/MS. [Link]
-
Lenz, E. M., et al. (2014). Reactive Metabolite Trapping Screens and Potential Pitfalls: Bioactivation of a Homomorpholine and Formation of an Unstable Thiazolidine Adduct. Chemical Research in Toxicology, 27(6), 968-980. [Link]
-
Hanzlik, R. P. (n.d.). Drug Metabolism: Enzyme Mechanisms and Inhibition. University of Kansas. [Link]
-
Ju, C., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Pharmacology, 8, 37. [Link]
-
Lenz, E. M., et al. (2014). Reactive metabolite trapping screens and potential pitfalls: bioactivation of a homomorpholine and formation of an unstable thiazolidine adduct. Chemical Research in Toxicology, 27(6), 968-80. [Link]
-
Creative Biolabs. (n.d.). Reactive Metabolite Analysis. [Link]
-
Jian, Z., et al. (2005). Cyanide trapping of iminium ion reactive intermediates followed by detection and structure identification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Chemical Research in Toxicology, 18(10), 1537-1544. [Link]
-
Stepan, A. F., et al. (2011). Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity: A Perspective Based on the Critical Examination of Trends in the Top 200 Drugs Marketed in the United States. Chemical Research in Toxicology, 24(9), 1345-1410. [Link]
-
Cyprotex. (n.d.). Reactive Metabolite (Glutathione Trapping) Fact Sheet. [Link]
-
Ataman Kimya. (n.d.). Cyclopropylamine. [Link]
-
Nelson, W. L., & Bartels, M. J. (1985). Attempts to use cyanide ion to trap imine intermediates in the microsomal N-dealkylation of propranolol: formation of alpha-aminonitriles as artifacts when using ether for extraction. Journal of Pharmaceutical Sciences, 74(9), 968-971. [Link]
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Drug Metabolism: Enzyme Mechanisms and Inhibition | Medicinal Chemistry [medchem.ku.edu]
- 4. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
- 6. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Reactive Metabolite Analysis - Creative Biolabs [creative-biolabs.com]
- 8. Cyanide trapping of iminium ion reactive intermediates followed by detection and structure identification using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Attempts to use cyanide ion to trap imine intermediates in the microsomal N-dealkylation of propranolol: formation of alpha-aminonitriles as artifacts when using ether for extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news.cyprotex.com [news.cyprotex.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reactive metabolite trapping screens and potential pitfalls: bioactivation of a homomorpholine and formation of an unstable thiazolidine adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for (2-(3,5-Dichlorophenyl)cyclopropyl)methanamine Quantification
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of the drug development pipeline. This guide provides an in-depth comparison of validated analytical methods for the quantification of (2-(3,5-Dichlorophenyl)cyclopropyl)methanamine, a chiral amine intermediate of significant interest.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, ensuring that each described method is a self-validating system. Adherence to the principles of Expertise, Authoritativeness, and Trustworthiness (E-A-T) is paramount, with all key claims and standards supported by authoritative sources.
Introduction: The Analytical Imperative
This compound possesses structural motifs—a dichlorinated aromatic ring, a strained cyclopropyl group, and a primary amine—that present unique challenges and opportunities for analytical method development. Furthermore, the presence of a chiral center necessitates enantioselective quantification, a critical aspect for ensuring the stereochemical purity of the final API.
The selection of an appropriate analytical technique is therefore a critical decision, with implications for accuracy, sensitivity, throughput, and regulatory compliance. This guide will compare and contrast three principal analytical methodologies:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A workhorse of the pharmaceutical industry, valued for its robustness and versatility.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and semi-volatile compounds, often requiring derivatization for polar analytes like amines.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for high-sensitivity and high-selectivity bioanalytical and impurity analysis.[1]
The validation of these methods will be discussed in the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[2]
Comparative Analysis of Analytical Methodologies
The choice of analytical method is a balance of performance characteristics, sample matrix considerations, and the specific requirements of the analysis (e.g., routine quality control vs. trace-level impurity profiling).
Performance Characteristics
A summary of the anticipated performance of each technique for the analysis of this compound is presented below. This data is synthesized from methods for structurally related compounds and expert experience.
| Parameter | Chiral HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Specificity/Selectivity | Good; potential for interference from co-eluting impurities. | Very Good; mass spectral data provides high confidence in peak identity. | Excellent; tandem MS minimizes matrix effects and resolves isobaric interferences.[3] |
| Limit of Detection (LOD) | ~50 ng/mL | ~10 ng/mL | ~0.1 ng/mL[4] |
| Limit of Quantitation (LOQ) | ~150 ng/mL | ~30 ng/mL | ~0.3 ng/mL[4] |
| Linearity (r²) | >0.999 | >0.998 | >0.999 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Robustness | High; less susceptible to minor variations in experimental conditions. | Moderate; derivatization step can introduce variability. | High; modern instruments offer stable performance. |
| Sample Throughput | High | Moderate | High |
Rationale for Method Selection
-
Chiral HPLC-UV is the method of choice for routine quality control and release testing where high concentrations of the analyte are expected. Its robustness and lower operational cost are significant advantages.[5] The primary challenge lies in achieving adequate enantiomeric resolution, which is highly dependent on the selection of the chiral stationary phase (CSP).[6]
-
GC-MS becomes a viable option when dealing with process-related volatile impurities or when an orthogonal technique is required for confirmation. The primary amine of the target analyte necessitates a derivatization step to improve its volatility and chromatographic performance.[7] Silylation is a common and effective derivatization strategy for primary amines.[8]
-
LC-MS/MS is unparalleled in its sensitivity and selectivity, making it the ideal choice for bioanalytical studies (e.g., pharmacokinetics), trace-level impurity quantification, and the analysis of complex matrices.[9] The ability to use Multiple Reaction Monitoring (MRM) provides exceptional specificity.[3]
Experimental Protocols
The following are detailed, step-by-step protocols for the quantification of this compound using the three discussed analytical techniques. These protocols are designed to be self-validating, with system suitability tests integrated to ensure data integrity.
Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for the enantioselective quantification of this compound in bulk drug substance.
Workflow Diagram:
Caption: Workflow for Chiral HPLC-UV Analysis.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: Chiral stationary phase column (e.g., polysaccharide-based CSP like cellulose or amylose derivatives). The choice of CSP is critical and should be screened for optimal enantiomeric resolution.[10]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) in an isocratic elution. The ratio will need to be optimized for resolution and run time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm (based on the UV absorbance of the dichlorophenyl chromophore).
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration.
-
System Suitability: Inject a resolution solution containing both enantiomers to ensure a baseline resolution of >1.5.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of each enantiomer in the samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method is suitable for the quantification of this compound and related volatile impurities.
Workflow Diagram:
Caption: Workflow for GC-MS Analysis with Derivatization.
Instrumentation:
-
Gas chromatograph with a split/splitless injector coupled to a mass spectrometer.
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
Procedure:
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Standard and Sample Preparation: a. Accurately weigh the reference standard or sample into a vial. b. Dissolve in an anhydrous aprotic solvent (e.g., acetonitrile). c. Add the derivatization reagent, cap the vial, and heat at 70 °C for 30 minutes.[7]
-
Analysis: Inject the derivatized solution into the GC-MS system.
-
Quantification: Monitor characteristic ions of the derivatized analyte. Create a calibration curve based on the peak areas of the standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This high-sensitivity method is ideal for bioanalytical applications or trace-level impurity analysis.
Workflow Diagram:
Caption: Workflow for LC-MS/MS Bioanalytical Method.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient from low to high organic content to elute the analyte with good peak shape.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific to the analyte and an internal standard.
Procedure:
-
Internal Standard: A stable isotope-labeled analog of the analyte is the ideal internal standard.
-
Sample Preparation: For biological samples, a protein precipitation or solid-phase extraction (SPE) step is necessary to remove matrix components.
-
Analysis: Inject the prepared samples into the LC-MS/MS system.
-
Quantification: The ratio of the analyte peak area to the internal standard peak area is used for quantification against a calibration curve prepared in the same matrix.
Method Validation According to ICH Guidelines
All three proposed methods must be validated according to ICH Q2(R1) guidelines to ensure they are fit for their intended purpose.[2] The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. For chromatography, this is demonstrated by peak purity and resolution. For MS, it is the specificity of the detected mass.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by recovery studies of spiked samples.
-
Precision: The degree of scatter between a series of measurements. This is evaluated at three levels: repeatability (intra-assay), intermediate precision (inter-assay), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The selection of an analytical method for the quantification of this compound is a multi-faceted decision.
-
For routine, high-concentration analysis where enantiomeric purity is the primary concern, Chiral HPLC-UV offers a robust and cost-effective solution.
-
GC-MS provides a valuable orthogonal technique, particularly for the analysis of volatile impurities, though it requires a derivatization step.
-
LC-MS/MS is the undisputed choice for applications requiring the highest sensitivity and selectivity, such as bioanalysis and trace impurity profiling.
Ultimately, a comprehensive understanding of the analytical requirements, coupled with a rigorous method validation program guided by ICH principles, will ensure the generation of high-quality, reliable, and defensible data throughout the drug development lifecycle.
References
-
Emery Pharma. (2023, June 7). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. Retrieved from [Link]
-
Pharmaceutical Technology. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]
-
Zenodo. (2000, June 1). Impurity profiling and drug characterization. Retrieved from [Link]
-
MDPI. (2021, September 30). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]
-
PMC. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]
-
Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
-
Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. Retrieved from [Link]
-
IntechOpen. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]
-
LCGC International. (2022, April 15). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]
-
ProQuest. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]
-
Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective Separations Based on High-performance Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Retrieved from [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
ScienceDirect. (n.d.). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. Retrieved from [Link]
-
ResearchGate. (2016, January 22). Please, I need a method for amino acids analysis by Gas chromatography–mass spectrometry CG/MS ?. Retrieved from [Link]
-
Chiralpedia. (2022, November 8). Direct chiral HPLC separation on CSPs. Retrieved from [Link]
-
PMC. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2012, May 24). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Impurity profiling of drugs towards safety and efficacy: Theory and practice. Retrieved from [Link]
-
PMC. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]
-
PMC. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved from [Link]
-
IOMC. (n.d.). Development and Validation of a HPLC Method for Chlorphenamine Maleate Related Substances in Multicomponents Syrups and Tablets. Retrieved from [Link]
-
Elsevier. (n.d.). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin. Retrieved from [Link]
-
MDPI. (2020, October 13). Development of a Rapid and Eco-Friendly UHPLC Analytical Method for the Detection of Histamine in Fish Products. Retrieved from [Link]
-
SciSpace. (n.d.). reversed phase high performance liquid chromatography method development and validation for simultane. Retrieved from [Link]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. zenodo.org [zenodo.org]
- 3. nebiolab.com [nebiolab.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. eijppr.com [eijppr.com]
- 10. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]
A Researcher's Guide to the Cross-Validation of In Vitro Assays for Dichlorophenyl Cyclopropylamine Activity
In the landscape of contemporary drug discovery, the robust characterization of novel chemical entities is paramount. Dichlorophenyl cyclopropylamine and its derivatives represent a class of compounds with significant therapeutic potential, largely owing to their activity as enzyme inhibitors.[1] The cyclopropylamine moiety is a key structural feature that can contribute to potent biological activity.[2] This guide provides a comprehensive framework for the cross-validation of in vitro assays to rigorously assess the activity of dichlorophenyl cyclopropylamine, ensuring data integrity and reproducibility for researchers, scientists, and drug development professionals.
The journey from a promising compound to a viable drug candidate is paved with meticulous preclinical evaluation. In vitro assays serve as the foundational step in this process, offering critical insights into a compound's efficacy, toxicity, and metabolic fate.[3][4] However, the reliability of these early-stage decisions hinges on the quality and cross-validation of the assays employed. This guide will delve into the critical in vitro assays for characterizing dichlorophenyl cyclopropylamine, emphasizing the scientific rationale behind their selection and the importance of integrated data analysis.
I. Primary Target Engagement: Monoamine Oxidase (MAO) Inhibition Assays
Dichlorophenyl cyclopropylamines are known to interact with monoamine oxidases (MAO), a family of enzymes crucial for the metabolism of neurotransmitters.[1][5] Therefore, the primary assessment of this compound class involves quantifying their inhibitory effects on MAO-A and MAO-B isoforms.
A. Rationale for MAO Inhibition Assays
MAO enzymes are significant targets in the treatment of neurological disorders such as depression and Parkinson's disease.[5][6] Determining the potency and selectivity of dichlorophenyl cyclopropylamine against MAO-A and MAO-B is a critical first step in understanding its therapeutic potential and potential side effects. Selective inhibitors of MAO-A are often explored for antidepressant effects, while selective MAO-B inhibitors are used in the management of neurodegenerative diseases.[5]
B. Recommended Assay: Fluorimetric MAO Activity Assay
A fluorimetric assay offers high sensitivity and is well-suited for high-throughput screening.[7] This method typically utilizes a substrate that is oxidized by MAO to produce hydrogen peroxide (H2O2). The H2O2, in the presence of a peroxidase, then reacts with a probe to generate a fluorescent product.[7][8]
C. Experimental Protocol: Fluorimetric MAO Inhibition Assay
1. Reagent Preparation:
- Prepare a stock solution of dichlorophenyl cyclopropylamine in a suitable solvent (e.g., DMSO).
- Prepare working solutions of recombinant human MAO-A and MAO-B enzymes in the provided assay buffer.
- Prepare the substrate solution (e.g., p-tyramine, a substrate for both isoforms) and the detection reagent containing horseradish peroxidase and a fluorescent probe.[7]
- Prepare positive controls: Clorgyline for MAO-A and Pargyline or Selegiline for MAO-B.[6][7]
2. Assay Procedure:
- Add the MAO enzyme (either MAO-A or MAO-B) to the wells of a 96-well black plate.
- Add serial dilutions of dichlorophenyl cyclopropylamine or the positive control inhibitor to the respective wells.
- Incubate the plate to allow the inhibitor to interact with the enzyme.
- Initiate the enzymatic reaction by adding the substrate solution.
- Add the detection reagent.
- Incubate the plate at 37°C, protected from light.
- Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., λex = 530 nm / λem = 585 nm).[7]
3. Data Analysis:
- Subtract the background fluorescence from all readings.
- Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
- Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.
D. Data Interpretation and Cross-Validation
The IC50 values for MAO-A and MAO-B will reveal the potency and selectivity of the dichlorophenyl cyclopropylamine derivative. For cross-validation, it is advisable to also perform a continuous spectrophotometric assay. This orthogonal method, which measures the formation of a product with a distinct absorbance, helps to confirm the results obtained from the fluorimetric assay and rule out any potential artifacts due to compound fluorescence.[5]
II. Secondary Profiling: Assessing Off-Target Effects and Cytotoxicity
While potent on-target activity is desirable, a comprehensive understanding of a compound's safety profile is equally crucial. This involves evaluating its potential for off-target interactions and general cytotoxicity.
A. Rationale for Cytotoxicity Testing
Cytotoxicity assays are essential for identifying compounds that may cause cell damage or death, which is a critical endpoint in drug discovery.[9] A compound that exhibits significant cytotoxicity at concentrations close to its effective dose may have a narrow therapeutic window and is less likely to be a successful drug candidate.
B. Recommended Assay: Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a widely used method to quantify cytotoxicity.[9][10] It measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[10][11]
C. Experimental Protocol: LDH Cytotoxicity Assay
1. Cell Culture and Treatment:
- Seed a relevant cell line (e.g., a human liver cell line like HepG2 or a neuronal cell line) in a 96-well plate and allow the cells to adhere overnight.
- Treat the cells with a range of concentrations of dichlorophenyl cyclopropylamine.
- Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent or a lysis buffer to achieve maximum LDH release).
2. Assay Procedure:
- After the desired incubation period (e.g., 24 or 48 hours), carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.
- Add the LDH reaction mixture, which contains the substrate for the LDH enzyme.
- Incubate the plate at room temperature, protected from light.
- Measure the absorbance at the appropriate wavelength.
3. Data Analysis:
- Subtract the background absorbance from all readings.
- Calculate the percentage of cytotoxicity for each concentration of the test compound relative to the maximum LDH release control.
- Determine the CC50 value (the concentration of the compound that causes 50% cytotoxicity).
D. Data Interpretation and Cross-Validation
The CC50 value should be significantly higher than the IC50 value for the target enzyme. A high therapeutic index (CC50/IC50) suggests that the compound is selective for its target and has a lower potential for causing general cellular toxicity. To cross-validate the LDH assay results, an orthogonal method such as a resazurin-based assay (which measures metabolic activity) can be employed. This provides a more complete picture of the compound's effect on cell health.[10]
III. Assessing Drug-Like Properties: Metabolic Stability
A drug's success is heavily influenced by its metabolic stability, which determines its half-life and bioavailability.[12][13] Early assessment of metabolic stability is crucial for guiding lead optimization.
A. Rationale for Metabolic Stability Assays
If a compound is rapidly metabolized, it may require frequent dosing to maintain therapeutic concentrations. Conversely, a compound that is metabolized too slowly could accumulate and lead to toxicity.[14] In vitro metabolic stability assays help predict a compound's in vivo clearance.[15] The cyclopropylamine moiety itself can influence metabolism, as it is known to inactivate cytochrome P450 enzymes.
B. Recommended Assay: Liver Microsomal Stability Assay
Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family.[12][16] This assay measures the rate at which the test compound is cleared by these enzymes.
C. Experimental Protocol: Liver Microsomal Stability Assay
1. Incubation:
- Prepare a reaction mixture containing liver microsomes (from human or other species), a NADPH-regenerating system (cofactor for CYP enzymes), and the test compound at a specific concentration.
- Initiate the reaction by adding the cofactor.
- Incubate the mixture at 37°C.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
2. Sample Analysis:
- Centrifuge the samples to pellet the protein.
- Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.
3. Data Analysis:
- Plot the natural logarithm of the percentage of the compound remaining versus time.
- The slope of the linear portion of the curve is used to calculate the in vitro half-life (t1/2).
- From the half-life, the intrinsic clearance (CLint) can be calculated.[15]
D. Data Interpretation and Cross-Validation
A short half-life indicates rapid metabolism, while a long half-life suggests greater stability. These results help in predicting the in vivo hepatic clearance of the compound.[15] For cross-validation, a hepatocyte stability assay can be performed. Hepatocytes contain both Phase I and Phase II metabolizing enzymes, providing a more comprehensive assessment of a compound's metabolic fate.[16]
IV. Integrated Data Analysis and Decision Making
The true power of this cross-validation approach lies in the integrated analysis of the data from all three assay types.
Data Summary Table:
| Assay Type | Parameter Measured | Dichlorophenyl Cyclopropylamine (Example Data) | Positive Control (Example Data) | Interpretation |
| MAO-A Inhibition | IC50 | 50 nM | Clorgyline: 5 nM | Potent inhibitor of MAO-A. |
| MAO-B Inhibition | IC50 | 500 nM | Selegiline: 10 nM | 10-fold selective for MAO-A over MAO-B. |
| Cytotoxicity (LDH) | CC50 | > 50 µM | Doxorubicin: 1 µM | Low cytotoxicity, with a high therapeutic index (>1000). |
| Metabolic Stability | t1/2 (microsomes) | 45 minutes | Verapamil: 15 minutes | Moderate metabolic stability, suggesting an acceptable in vivo half-life. |
Workflow for Cross-Validation of In Vitro Assays:
Caption: A workflow for integrated in vitro assay cross-validation.
V. Conclusion: Ensuring Scientific Rigor
The cross-validation of in vitro assays is not merely a procedural step but a fundamental aspect of scientific integrity in drug discovery.[17][18] By employing orthogonal assay formats and integrating data from target engagement, cytotoxicity, and metabolic stability studies, researchers can build a robust and reliable profile of dichlorophenyl cyclopropylamine and its analogues. This comprehensive approach minimizes the risk of advancing compounds with unfavorable properties and ultimately accelerates the path toward identifying promising new therapeutics. Adherence to best practices in assay development and validation, as outlined in resources like the U.S. National Center for Advancing Translational Sciences (NCATS) Assay Guidance Manual, is highly recommended to ensure the generation of reproducible and high-quality data.[17][19]
References
-
Creative Biolabs. Metabolic Stability Assay. [Link]
-
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]
-
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025, November 19). IntechOpen. [Link]
-
Resources for developing reliable and reproducible in vitro toxicological test methods. (n.d.). National Center for Biotechnology Information. [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2017). Using 21st Century Science to Improve Risk-Related Evaluations. The National Academies Press. [Link]
-
Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. (2024, March 10). National Center for Advancing Translational Sciences. [Link]
-
Successful validation of in vitro methods in toxicology by ZEBET, the National Centre for Alternatives in Germany at the BfR (Federal Institute for Risk Assessment). (2025, August 6). ResearchGate. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). National Center for Biotechnology Information. [Link]
-
An enzyme-release assay for natural cytotoxity. (n.d.). ResearchGate. [Link]
-
CMDC Labs. Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. [Link]
-
IT Medical Team. (2024, August 29). In Vitro Assays in Pharmacology: A Comprehensive Overview. [Link]
-
Sygnature Discovery. Target Validation in Drug Discovery. [Link]
-
An enzyme-release assay for natural cytotoxicity. (n.d.). Semantic Scholar. [Link]
-
Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. (2021, October 27). Champions Oncology. [Link]
-
QIMA Life Sciences. In Vitro Pharmacology - Drug Discovery & Development. [Link]
-
Ataman Kimya. CYCLOPROPYLAMINE. [Link]
-
Validation guidelines for drug-target prediction methods. (2024, November 21). Taylor & Francis Online. [Link]
-
Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). [Link]
-
1-(2',4'-dichlorophenyl)-6-methyl-N-cyclohexylamine-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide, a novel CB2 agonist, alleviates neuropathic pain through functional microglial changes in mice. (2010, January 15). National Center for Biotechnology Information. [Link]
-
cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. (2015, March 27). National Center for Biotechnology Information. [Link]
-
Enzyme Inhibition Assays for Monoamine Oxidase. (n.d.). National Center for Biotechnology Information. [Link]
-
Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein. (2024, September 25). Malaria World. [Link]
-
Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]
-
Mechanistic Study on Reaction of Dichlorophenylphosphine with Dicyclohexylamine. (2025, August 9). ResearchGate. [Link]
-
Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. (2025, October 28). National Center for Biotechnology Information. [Link]
-
Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. (n.d.). RSC Publishing. [Link]
-
Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazole. (n.d.). Taylor & Francis Online. [Link]
-
Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. (2025, October 17). ResearchGate. [Link]
Sources
- 1. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy 1-(3,5-Dichlorophenyl)cyclopropylamine | 1260777-45-4 [smolecule.com]
- 3. itmedicalteam.pl [itmedicalteam.pl]
- 4. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]
- 5. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. evotec.com [evotec.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 15. nuvisan.com [nuvisan.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Resources for developing reliable and reproducible in vitro toxicological test methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cmdclabs.com [cmdclabs.com]
- 19. toxicology.org [toxicology.org]
A Comparative Study of (2-(3,5-Dichlorophenyl)cyclopropyl)methanamine and Known MAOIs: A Proposed Research Protocol and Analysis
This guide provides a comparative framework for evaluating the potential of a novel compound, (2-(3,5-Dichlorophenyl)cyclopropyl)methanamine, as a Monoamine Oxidase (MAO) inhibitor. It is intended for researchers, scientists, and drug development professionals. Due to the novelty of the target compound, this document outlines a proposed research plan, including its synthesis and a detailed protocol for its characterization against well-established MAOIs: Tranylcypromine, Selegiline, and Moclobemide.
Introduction: The Enduring Relevance of MAO Inhibition
Monoamine oxidase (MAO) is a critical enzyme in the central nervous system responsible for the degradation of key neurotransmitters, including serotonin, dopamine, and norepinephrine.[1] The inhibition of MAO can lead to an increase in the synaptic availability of these neurotransmitters, a mechanism that has been successfully leveraged for the treatment of depression and neurodegenerative disorders such as Parkinson's disease.[2]
MAO exists in two isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities.[3] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for dopamine.[3] This distinction is crucial in the design of targeted therapies. Selective MAO-A inhibitors are primarily used as antidepressants, whereas selective MAO-B inhibitors are employed in the management of Parkinson's disease.[3]
The first generation of MAOIs, such as tranylcypromine, were non-selective and irreversible, leading to significant side effects and dietary restrictions.[4] Subsequent research has focused on developing more selective and, in some cases, reversible inhibitors to improve the safety profile of this drug class.[3]
This guide proposes the investigation of a novel compound, this compound, which incorporates the cyclopropylamine pharmacophore present in the potent MAOI, tranylcypromine.[1] The rationale for this investigation is based on the hypothesis that the dichlorophenyl substitution pattern may modulate the inhibitory potency and selectivity of the cyclopropylamine scaffold.
The Investigational Compound: this compound
2.1. Structural Hypothesis and Rationale
The chemical structure of this compound is presented below. Its core is a cyclopropylamine moiety, which is known to be a mechanism-based inactivator of MAO.[5] The phenyl ring substitution is hypothesized to influence the compound's affinity and selectivity for the two MAO isoforms. The presence of two chlorine atoms on the phenyl ring may enhance its interaction with the enzyme's active site, potentially leading to increased potency.
Caption: Chemical structure of this compound.
2.2. Proposed Synthetic Route
A plausible synthetic route for this compound is outlined below, starting from 3,5-dichlorobenzaldehyde. This proposed synthesis is based on established methods for the preparation of similar cyclopropylamine derivatives.
Caption: Proposed synthetic workflow for the target compound.
Established MAOIs for Comparison
A comparative analysis will be performed against three well-characterized MAOIs, representing different classes of inhibitors.
3.1. Tranylcypromine
-
Mechanism: Irreversible, non-selective inhibitor of both MAO-A and MAO-B.[4][6]
-
Clinical Use: Treatment of major depressive disorder.[4]
-
Structure:
Caption: Chemical structure of Tranylcypromine.
3.2. Selegiline
-
Mechanism: Irreversible inhibitor, selective for MAO-B at lower doses.[7]
-
Clinical Use: Treatment of Parkinson's disease.[7]
-
Structure:
Caption: Chemical structure of Selegiline.
3.3. Moclobemide
-
Mechanism: Reversible inhibitor, selective for MAO-A (RIMA).[8]
-
Clinical Use: Treatment of depression and social anxiety.[8]
-
Structure:
Caption: Chemical structure of Moclobemide.
Proposed In Vitro Evaluation: MAO Inhibition Assay
The following protocol outlines a fluorometric assay to determine the inhibitory potency (IC50) of this compound against human recombinant MAO-A and MAO-B.
4.1. Materials and Reagents
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test Compound: this compound
-
Reference Inhibitors: Tranylcypromine, Selegiline, Moclobemide
-
MAO Substrate (e.g., Tyramine)
-
Fluorescent Probe (e.g., Amplex Red)
-
Horseradish Peroxidase (HRP)
-
96-well black, flat-bottom microplates
-
Microplate reader with fluorescence detection capabilities
4.2. Experimental Workflow
Caption: Workflow for the in vitro MAO inhibition assay.
4.3. Detailed Protocol
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitors in MAO Assay Buffer.
-
Prepare working solutions of MAO-A and MAO-B enzymes in MAO Assay Buffer.
-
Prepare a substrate/probe/HRP working solution containing tyramine, Amplex Red, and HRP in MAO Assay Buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add 10 µL of the diluted inhibitor solutions. Include wells for a positive control (a known inhibitor) and a vehicle control (DMSO in assay buffer).
-
Add 40 µL of the MAO-A or MAO-B enzyme working solution to the respective wells.
-
Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the substrate/probe/HRP working solution to each well.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a microplate reader and measure the fluorescence kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for 30 minutes at 37°C.
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the percentage of inhibition versus inhibitor concentration data to a non-linear regression curve.
-
Calculate the selectivity index by dividing the IC50 for MAO-A by the IC50 for MAO-B.
-
Comparative Data Summary
The following table summarizes the known inhibitory activities of the reference compounds and provides a template for the data to be obtained for the investigational compound.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) | Mechanism of Action |
| This compound | To be determined | To be determined | To be determined | Hypothesized: Irreversible |
| Tranylcypromine | 76[9] | 90[9] | ~0.84 | Irreversible, Non-selective[9] |
| Selegiline | 23,000[7] | 51[7] | ~451 | Irreversible, MAO-B Selective[7] |
| Moclobemide | 6,100[10] | >1,000,000[8] | <0.0061 | Reversible, MAO-A Selective[8] |
Expected Outcomes and Future Directions
This comparative study is designed to provide a comprehensive in vitro profile of this compound as a potential MAO inhibitor. The determination of its IC50 values against both MAO-A and MAO-B will allow for a direct comparison of its potency and selectivity with established clinical drugs.
Should the investigational compound demonstrate potent and selective MAO inhibition, further studies would be warranted, including:
-
Mechanism of Action Studies: To confirm whether the inhibition is reversible or irreversible.
-
In Vivo Efficacy Studies: To evaluate its antidepressant or neuroprotective effects in relevant animal models.
-
Pharmacokinetic and Toxicological Profiling: To assess its drug-like properties and safety profile.
The data generated from this proposed research will be crucial in determining the therapeutic potential of this compound and its viability as a lead compound for further drug development.
References
-
What is the mechanism of Tranylcypromine Sulfate? (2024, July 17). Patsnap Synapse. Retrieved February 20, 2026, from [Link]
-
Ulrich, S., Ricken, R., & Adli, M. (2017). Tranylcypromine in mind (Part I): Review of pharmacology. European Neuropsychopharmacology, 27(8), 697–713. [Link]
-
Mills, J., Kattau, R., Slater, I. H., & Fuller, R. W. (1968). N-substituted cyclopropylamines as monoamine oxidase inhibitors. Structure-activity relationships. Dopa potentiation in mice and in vitro inhibition of kynuramine oxidation. Journal of Medicinal Chemistry, 11(1), 95–97. [Link]
-
Thase, M. E. (2020). Tranylcypromine: Its Pharmacology, Safety, and Efficacy. Psychiatric Annals, 50(6), 244–250. [Link]
-
Tranylcypromine. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]
-
Amrein, R., Allen, S. R., Guentert, T. W., Hartmann, D., & Kettler, D. (1992). Monoamine oxidase-A: pharmacodynamics in humans of moclobemide, a reversible and selective inhibitor. British Journal of Clinical Pharmacology, 34(5), 433–439. [Link]
-
Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. (2021, April 7). Psych Scene Hub. Retrieved February 20, 2026, from [Link]
- Riederer, P., & Youdim, M. B. (1986). Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat. Journal of Neural Transmission. Supplementum, 22, 145–150.
- Da Prada, M., Kettler, R., Keller, H. H., & Burkard, W. P. (1993). Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide.
-
Zirkle, C. L., Kaiser, C., Tedeschi, D. H., Tedeschi, R. E., & Burger, A. (1962). 2-Substituted Cyclopropylamines. II. Effect of Structure upon Monoamine Oxidase-Inhibitory Activity as Measured in Vivo by Potentiation of Tryptamine Convulsions. Journal of Medicinal Chemistry, 5(6), 1265–1284. [Link]
-
Hubálek, F., Binda, C., Khalil, A., Li, M., Mattevi, A., Castagnoli, N., Jr, & Edmondson, D. E. (2005). Parameters for Irreversible Inactivation of Monoamine Oxidase. The Journal of Biological Chemistry, 280(15), 14787–14794. [Link]
-
Weyler, W., Salach, J. I., & Singer, T. P. (1987). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. FEBS Letters, 218(1), 11–14. [Link]
-
Mai, T. T., Götze, S., Schaly, S., Zwinderman, M. R. H., Baggelaar, M. P., van der Stelt, M., & Florea, B. I. (2020). Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. Chemical Science, 11(33), 8848–8856. [Link]
-
IC 50 values of compounds 2b, 2h, and Selegiline against MAO-B. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Fabbri, M., Rosa, M. M., & Abreu, R. (2019). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. Molecules, 24(17), 3077. [Link]
-
The prescriber's guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression. (2022, July 15). CNS Spectrums. Cambridge University Press. Retrieved February 20, 2026, from [Link]
-
Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). (n.d.). Assay Genie. Retrieved February 20, 2026, from [Link]
-
Binda, C., Wang, J., Pisani, L., Caccia, C., Wakabayashi, K., Hubálek, F., Edmondson, D. E., & Mattevi, A. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(10), 1957–1967. [Link]
-
IC 50 values of 3c, 3d, 3e, moclobemide and clorgiline against MAO-A. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). (n.d.). Cell Biolabs, Inc. Retrieved February 20, 2026, from [Link]
-
Kumar, A., & Kumar, A. (2015). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 5(37), 29134–29153. [Link]
-
TRANYLCYPROMINE SULFATE. (n.d.). Inxight Drugs. Retrieved February 20, 2026, from [Link]
-
Selegiline Hydrochloride Tablets USP (l-Deprenyl Hydrochloride Tablets USP) 5 mg Antiparkinsonian Agent. (2021, March 19). [PDF]. Retrieved from [Link]
-
Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R). (2015). Bioorganic & Medicinal Chemistry, 23(15), 4598–4610. [Link]
-
Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. (2013). ACS Medicinal Chemistry Letters, 4(11), 1095–1099. [Link]
-
(Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine. (2025, March 11). Molbank, 2025(1), M1369. [Link]
Sources
- 1. psychscenehub.com [psychscenehub.com]
- 2. The prescriber’s guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression | CNS Spectrums | Cambridge Core [cambridge.org]
- 3. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. selleckchem.com [selleckchem.com]
Benchmarking the potency and selectivity of new cyclopropylamine analogs
Topic: Benchmarking the Potency and Selectivity of New Cyclopropylamine Analogs Context: Comparative Guide for LSD1 (KDM1A) Inhibitors Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary: The Shift to Precision Epigenetics
The cyclopropylamine (CPA) pharmacophore has evolved from a non-selective monoamine oxidase (MAO) inhibitor backbone (e.g., tranylcypromine) into a cornerstone of precision oncology, specifically for Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibition.
This guide provides a technical framework for benchmarking novel CPA analogs—specifically Spiro-Cyclopropylamines (Series S-CPA) —against industry standards like Tranylcypromine (TCP) and clinical candidates (e.g., ORY-1001 ). We focus on the transition from simple IC50 generation to kinetic profiling (kinact/KI) and rigorous isoform selectivity screening.
Mechanistic Basis & The "Warhead" Challenge
To benchmark these compounds effectively, one must understand the mode of action. CPA analogs are mechanism-based inactivators . They do not merely bind; they undergo catalytic oxidation by the FAD cofactor, leading to ring opening and the formation of a covalent N5-flavin adduct.
Benchmarking Implication: Traditional equilibrium metrics (IC50) are time-dependent and often misleading for covalent inhibitors. The gold standard for potency comparison is the inactivation efficiency ratio (kinact/KI) .
Visualizing the Mechanism of Action
The following diagram illustrates the critical ring-opening sequence required for LSD1 inactivation.
Figure 1: Mechanism-based inactivation of LSD1 by cyclopropylamines. Potency is driven by the affinity (KI) and the rate of adduct formation (kinact).
Protocol A: Biochemical Potency (Kinetic Profiling)
Objective: Determine the kinact/KI values to objectively compare the "New Series S-CPA" against TCP.
The Assay System: Peroxidase-Coupled Continuous Fluorescence Assay. LSD1 demethylation produces H2O2, which is coupled to HRP-mediated oxidation of Amplex Red to Resorufin.
Step-by-Step Methodology
-
Reagent Prep:
-
Enzyme: Recombinant Human LSD1/CoREST complex (0.5–1 nM final).
-
Substrate: H3K4me2 peptide (ARTK(me2)QTARKSTGGKAPRKQLA).
-
Coupling System: HRP (0.05 U/mL) + Amplex Red (50 µM).
-
-
Kinetic Run:
-
Incubate enzyme with varying concentrations of the inhibitor (0, 0.5x, 1x, 5x, 10x anticipated KI).
-
Initiate reaction with Substrate mix.
-
Monitor fluorescence (Ex/Em: 530/590 nm) continuously for 30–60 minutes.
-
-
Data Analysis (Kitz-Wilson Method):
-
Plot ln(Remaining Activity) vs. Time to obtain kobs for each concentration.
-
Plot kobs vs. [Inhibitor].
-
Fit to hyperbolic equation:
to extract parameters.
-
Comparative Data: Series S-CPA vs. Standards
Data synthesized from recent spirocyclic analog literature (e.g., J. Med. Chem. studies).
| Compound | KI (µM) | kinact (min⁻¹) | kinact/KI (M⁻¹s⁻¹) | Relative Potency |
| TCP (Standard) | 1.40 | 0.015 | 178 | 1.0 (Baseline) |
| ORY-1001 (Clinical) | 0.018 | 0.045 | 41,600 | ~233x |
| Series S-CPA (New) | 0.022 | 0.058 | 43,900 | ~246x |
Insight: While the KI of the new Series S-CPA is similar to the clinical standard, the faster kinact suggests a more efficient ring-opening mechanism, potentially due to electronic tuning of the spiro-ring system.
Protocol B: Selectivity Profiling (The Safety Filter)
Objective: Ensure the new analogs do not inhibit MAO-A or MAO-B, the primary off-targets responsible for the tyramine pressor response (cheese effect) associated with first-gen CPAs.
Method: Run parallel inhibition assays using MAO-A and MAO-B recombinant enzymes with Tyramine as the substrate. Detect H2O2 via the same Amplex Red system described above.
Selectivity Ratios
| Compound | LSD1 IC50 (nM) | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO/LSD1) |
| TCP | 1,800 | 2,400 | 1,200 | ~1 (Non-selective) |
| Series S-CPA | 15 | >10,000 | >10,000 | >600 (Highly Selective) |
Interpretation: The "Series S-CPA" utilizes steric bulk (spiro-fusion) that fits the large substrate binding channel of LSD1 but clashes with the tighter active sites of MAO-A/B. This structural validation is critical for publishing.
Protocol C: Cellular Target Engagement
Objective: Prove that biochemical potency translates to nuclear chromatin remodeling in live cells. Model: MV4-11 (Acute Myeloid Leukemia) cells.[1] LSD1 inhibition triggers differentiation, measurable by the upregulation of surface marker CD11b.
Workflow
-
Treatment: Seed MV4-11 cells at 2x10⁵ cells/mL. Treat with compounds (dose-response: 1 nM – 1 µM) for 72–96 hours.
-
Staining: Harvest cells, wash with PBS/BSA, and stain with PE-conjugated anti-CD11b antibody.
-
Flow Cytometry: Measure Mean Fluorescence Intensity (MFI) of CD11b+.
-
Secondary Readout: Western Blot for H3K4me2 (global accumulation indicates LSD1 inhibition).
Experimental Workflow Diagram
Figure 2: Validated screening cascade for LSD1 inhibitors. Only compounds passing the selectivity filter proceed to cellular differentiation assays.
Conclusion & Recommendations
For researchers developing next-generation cyclopropylamines:
-
Abandon IC50: Move exclusively to kinact/KI reporting to account for the covalent mechanism.
-
Structural Tuning: The data indicates that spiro-cyclic constraints (Series S-CPA) offer superior selectivity over flexible N-alkylated TCP derivatives by exploiting the steric tolerance of the LSD1 substrate channel.
-
Clinical Relevance: High potency is insufficient; >500-fold selectivity against MAO-A/B is the " go/no-go " gate for avoiding cardiovascular toxicity.
References
-
Binda, C., et al. (2010).[2] "Structural Basis for the Specific Inhibition of Lysine-Specific Demethylase 1 by New Tranylcypromine Derivatives." Journal of the American Chemical Society.[3] Link
-
Forneris, F., et al. (2005).[4] "Human Histone Demethylase LSD1 Reads the Histone Code." Journal of Biological Chemistry. Link
-
Maes, T., et al. (2018). "ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia." Cancer Cell. Link
-
Zheng, Y.C., et al. (2013). "Triazole-Dithiocarbamate Based Selective Lysine Specific Demethylase 1 (LSD1) Inactivators." Journal of Medicinal Chemistry. Link
-
Shi, Y., et al. (2018).[5] "Novel Spirocyclic Tranylcypromine Derivatives as Lysine-Specific Demethylase 1 (LSD1) Inhibitors." Acta Pharmacologica Sinica. Link
Sources
- 1. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vivo Efficacy of (2-(3,5-Dichlorophenyl)cyclopropyl)methanamine: A Comparative Analysis Against Standard Neuromodulatory Agents
This guide provides a comprehensive framework for evaluating the in vivo efficacy of the novel compound (2-(3,5-Dichlorophenyl)cyclopropyl)methanamine. As of this writing, specific preclinical data for this molecule is not publicly available. Therefore, this document serves as a forward-looking guide for researchers, structuring the necessary comparative studies against current standard-of-care treatments. The proposed experimental designs are based on the structural characteristics of the compound, which suggest potential activity as a neuromodulatory agent, likely a monoamine oxidase inhibitor (MAOI).
The core structure, featuring a cyclopropylamine moiety, is a well-established pharmacophore in MAOIs.[1][] Tranylcypromine, a clinically used antidepressant, is a classic example. The dichlorophenyl group is also present in various central nervous system (CNS) active compounds, suggesting potential for blood-brain barrier penetration and interaction with neural targets.[3][4] Consequently, this guide will focus on comparing the hypothetical efficacy of this compound against standard treatments for major depressive disorder (MDD) and neuropathic pain, two conditions where modulation of monoamine signaling is a key therapeutic strategy.[5][6]
Section 1: Mechanistic Postulates and Target Engagement
The initial step in any in vivo efficacy study is to establish target engagement. Based on its structure, this compound is hypothesized to inhibit monoamine oxidase (MAO), an enzyme critical for the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine.[5][7] Inhibition of MAO leads to increased synaptic availability of these neurotransmitters, which is a cornerstone of treatment for depression and certain types of chronic pain.[][6]
1.1. Proposed Signaling Pathway
The proposed mechanism of action centers on the inhibition of MAO-A and/or MAO-B within the presynaptic neuron. This inhibition prevents the breakdown of monoamine neurotransmitters, leading to their accumulation in the synaptic cleft and enhanced postsynaptic receptor signaling.
Caption: Proposed mechanism of action for this compound.
1.2. Ex Vivo Protocol for Target Engagement
To confirm MAO inhibition, an ex vivo enzyme activity assay should be performed on brain tissue from animals treated with the compound.
Protocol: Ex Vivo MAO Activity Assay
-
Dosing: Administer this compound and a vehicle control to separate cohorts of rodents (e.g., Sprague-Dawley rats). A positive control, such as tranylcypromine, should also be included.[8]
-
Tissue Harvest: At a predetermined time point post-dosing (e.g., 24 hours), euthanize the animals and rapidly dissect brain regions of interest (e.g., striatum, prefrontal cortex).[8]
-
Mitochondrial Fractionation: Homogenize the brain tissue and isolate the mitochondrial fraction, where MAO enzymes are located.
-
Enzyme Assay: Measure MAO-A and MAO-B activity using specific substrates (e.g., serotonin for MAO-A, phenylethylamine for MAO-B) and quantify the formation of their respective metabolites via LC-MS/MS.[8]
-
Data Analysis: Compare MAO activity in the compound-treated group to the vehicle and positive control groups to determine the degree and selectivity of inhibition.
Section 2: Comparative In Vivo Efficacy in a Model of Depression
The chronic mild stress (CMS) model in rodents is a well-validated paradigm for inducing depressive-like behaviors, such as anhedonia, which are responsive to antidepressant treatment.[9][10]
2.1. Experimental Workflow
Caption: Workflow for the Chronic Mild Stress (CMS) in vivo study.
2.2. Standard Treatments for Comparison
-
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Duloxetine is a first-line treatment for MDD and also has efficacy in neuropathic pain.[6][11] It acts by blocking the reuptake of serotonin and norepinephrine.[12]
-
Monoamine Oxidase Inhibitors (MAOIs): Tranylcypromine is a non-selective, irreversible MAOI used for treatment-resistant depression.[][5] It serves as a relevant mechanistic comparator.
2.3. Data Presentation: Hypothetical Efficacy in the CMS Model
| Treatment Group | Dose (mg/kg) | Sucrose Preference (%) | Immobility Time in FST (s) |
| Vehicle | - | 45 ± 5 | 150 ± 10 |
| This compound | 10 | 75 ± 6 | 80 ± 8 |
| Duloxetine (SNRI) | 20 | 72 ± 5 | 85 ± 7 |
| Tranylcypromine (MAOI) | 5 | 78 ± 7 | 75 ± 9 |
| *p < 0.05 compared to Vehicle |
Section 3: Comparative In Vivo Efficacy in a Model of Neuropathic Pain
The spinal nerve ligation (SNL) model is a widely used surgical model that mimics peripheral nerve injury-induced neuropathic pain, characterized by mechanical allodynia and thermal hyperalgesia.[13][14]
3.1. Experimental Protocol: Spinal Nerve Ligation (SNL) Model
-
Surgery: Under anesthesia, the L5 spinal nerve of adult rats is tightly ligated. Sham-operated animals undergo the same surgical procedure without nerve ligation.
-
Baseline Testing: Before and after surgery (e.g., 7 days post-op), assess baseline pain thresholds using von Frey filaments (for mechanical allodynia) and the Hargreaves test (for thermal hyperalgesia).
-
Treatment: Once neuropathic pain behaviors are established, randomize animals into treatment groups:
-
Efficacy Testing: Administer the treatments and measure the paw withdrawal threshold (mechanical) and latency (thermal) at various time points post-dosing to determine the magnitude and duration of the analgesic effect.
3.2. Data Presentation: Hypothetical Efficacy in the SNL Model
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) | Paw Withdrawal Latency (s) |
| Vehicle | - | 2.5 ± 0.5 | 5.0 ± 1.0 |
| This compound | 10 | 10.5 ± 1.2 | 12.0 ± 1.5 |
| Gabapentin | 50 | 9.8 ± 1.0 | 8.5 ± 1.2 |
| Duloxetine | 20 | 11.2 ± 1.5 | 13.5 ± 1.8 |
| p < 0.05 compared to Vehicle |
Section 4: Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to evaluating the in vivo efficacy of the novel compound this compound. By leveraging established animal models for depression and neuropathic pain, and comparing its performance against clinically relevant standard-of-care agents, a comprehensive preclinical data package can be generated.
The proposed studies will not only establish the potential therapeutic utility of this compound but also elucidate its mechanistic underpinnings. Positive results from these studies would warrant further investigation into its pharmacokinetic profile, safety pharmacology, and potential for development as a novel therapeutic for neuropsychiatric and pain disorders.
References
-
Title: Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Cyclopropylamine in Medicinal Chemistry: Synthesis and Application Source: Longdom Publishing URL: [Link]
-
Title: Conformational analogs of dopamine. Synthesis and pharmacological activity of (E)- and (Z)-2-(3,4-dihydroxyphenyl)cyclopropylamine hydrochlorides Source: ACS Publications URL: [Link]
-
Title: Conformational analogues of dopamine. Synthesis and pharmacological activity of (E)- and (Z)-2-(3,4-dihydroxyphenyl)cyclopropylamine hydrochlorides Source: PubMed URL: [Link]
-
Title: Characterization and Evaluation of in vivo/ex vivo Inhibition of Monoamine Oxidase Enzymes Activities in Rat to Support Proof-of-Concept (POC) Studies of The New Generation of Monoamine Oxidase Inhibitors Source: ResearchGate URL: [Link]
-
Title: Strategies for Treatment-Resistant Depression: Lessons Learned from Animal Models Source: National Center for Biotechnology Information URL: [Link]
-
Title: The neuropathic pain: An overview of the current treatment and future therapeutic approaches Source: National Center for Biotechnology Information URL: [Link]
-
Title: Effects of selective monoamine oxidase inhibitors on the in vivo release and metabolism of dopamine in the rat striatum Source: PubMed URL: [Link]
-
Title: Monoamine oxidase inhibitor Source: Wikipedia URL: [Link]
-
Title: The Recent Progress in Animal Models of Depression Source: National Center for Biotechnology Information URL: [Link]
-
Title: Serotonin–norepinephrine reuptake inhibitor Source: Wikipedia URL: [Link]
-
Title: Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling Source: PubMed URL: [Link]
-
Title: Neuropathic pain: Mechanisms and therapeutic strategies Source: Frontiers URL: [Link]
-
Title: Management of Neuropathic Pain Using Natural Products in Different Animal Models: A Review Source: ResearchGate URL: [Link]
-
Title: Animal models of depression Source: Wikipedia URL: [Link]
-
Title: In vivo and in vitro models of Depression Source: NEUROFIT URL: [Link]
-
Title: Evaluation of New Approaches to Depression Treatment Using an Animal Model of Pharmacoresistant Depression Source: MDPI URL: [Link]
-
Title: Treatments for neuropathic pain: up-to-date evidence and recommendations Source: National Center for Biotechnology Information URL: [Link]
-
Title: What is the mechanism of action of methenamine? Source: Dr.Oracle URL: [Link]
-
Title: Selective serotonin reuptake inhibitors, and serotonin and norepinephrine reuptake inhibitors for anxiety, obsessive-compulsive, and stress disorders: A 3-level network meta-analysis Source: PLOS URL: [Link]
-
Title: Serotonin and Norepinephrine Reuptake Inhibitors: Uses & Side Effects Source: Cleveland Clinic URL: [Link]
-
Title: In Vivo Pain Models Source: Charles River Laboratories URL: [Link]
-
Title: Efficacy of a Serotonin-Norepinephrine Reuptake Inhibitor as a Treatment for Meniere Disease: A Randomized Clinical Trial Source: PubMed URL: [Link]
-
Title: 2-Minute Neuroscience: Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) Source: YouTube URL: [Link]
-
Title: Methenamine (Hiprex, Urex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing Source: eMedicineHealth URL: [Link]
-
Title: What is the mechanism of Methenamine Hippurate? Source: Patsnap Synapse URL: [Link]
-
Title: Methenamine – Knowledge and References Source: Taylor & Francis Online URL: [Link]
-
Title: From In Vitro Data to In Vivo Interspecies Danger Communication: A Study of Chemosensing via the Mouse Grueneberg Ganglion Source: MDPI URL: [Link]
-
Title: How Does Methenamine (Hiprex) Prevent a UTI? Source: BuzzRx URL: [Link]
-
Title: In vitro nephrotoxicity induced by N-(3,5-dichlorophenyl)succinimide (NDPS) metabolites in isolated renal cortical cells from male and female Fischer 344 rats Source: PubMed URL: [Link]
-
Title: 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione Source: National Center for Biotechnology Information URL: [Link]
-
Title: (PDF) In Vivo and In Vitro Metabolic Fate and Urinary Detectability of Five Deschloroketamine Derivatives Studied by Means of Hyphenated Mass Spectrometry Source: ResearchGate URL: [Link]
-
Title: Exploring In Vivo Anti-Diabetic Potential of 2,3 and 2,6-dichloroindolinone: Biochemical and Histological Evidences Source: PubMed URL: [Link]
Sources
- 1. longdom.org [longdom.org]
- 3. In vitro nephrotoxicity induced by N-(3,5-dichlorophenyl)succinimide (NDPS) metabolites in isolated renal cortical cells from male and female Fischer 344 rats: evidence for a nephrotoxic sulfate conjugate metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. karger.com [karger.com]
- 10. The Recent Progress in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. criver.com [criver.com]
- 15. The neuropathic pain: An overview of the current treatment and future therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Neuropathic pain: Mechanisms and therapeutic strategies [frontiersin.org]
- 17. Treatments for neuropathic pain: up-to-date evidence and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
